3-Ethynylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethynylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUWNVGCVCNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377991 | |
| Record name | 3-ethynylbenzaldehyde | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-56-9 | |
| Record name | 3-Ethynylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77123-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylbenzaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ethynylbenzaldehyde | |
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| Record name | 3-ethynylbenzaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-ETHYNYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT20G3FW1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3-Ethynylbenzaldehyde from 3-Bromobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-ethynylbenzaldehyde from 3-bromobenzaldehyde, a key building block in the development of various pharmaceutical compounds and functional materials. The synthesis is a two-step process involving a Sonogashira coupling followed by a deprotection reaction. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis commences with the Sonogashira coupling of 3-bromobenzaldehyde with trimethylsilylacetylene (TMSA). This reaction, catalyzed by palladium and copper(I) complexes, forms the carbon-carbon bond between the aromatic ring and the alkyne. The trimethylsilyl group serves as a protecting group for the terminal alkyne. In the second step, the silyl group is removed under mild basic conditions to yield the desired product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product, as well as typical reaction parameters.
Table 1: Physicochemical and Spectral Data of Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Colorless liquid | 18-21 | 233-236[1] | |
| 3-((Trimethylsilyl)ethynyl)benzaldehyde | ![]() | C₁₂H₁₄OSi | 202.32 | Liquid | N/A | N/A |
| This compound | ![]() | C₉H₆O | 130.14 | Solid | 75-80[2] | N/A |
Table 2: 1H and 13C NMR Spectral Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 3-Bromobenzaldehyde | 9.97 (s, 1H), 8.02 (t, J=1.8 Hz, 1H), 7.82 (d, J=7.7 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H) | 191.1, 138.0, 137.3, 132.4, 130.6, 128.4, 123.4[3] |
| 3-((Trimethylsilyl)ethynyl)benzaldehyde | 10.01 (s, 1H), 8.00 (s, 1H), 7.89 (d, J=7.7 Hz, 1H), 7.71 (d, J=7.7 Hz, 1H), 7.50 (t, J=7.7 Hz, 1H), 0.26 (s, 9H) | 191.8, 137.2, 136.9, 133.5, 129.4, 129.2, 124.0, 103.5, 95.9, -0.1 |
| This compound | 10.04 (s, 1H), 8.09 (s, 1H), 7.95 (d, J=7.7 Hz, 1H), 7.78 (d, J=7.7 Hz, 1H), 7.56 (t, J=7.7 Hz, 1H), 3.16 (s, 1H) | 191.7, 137.3, 137.1, 133.8, 129.5, 129.4, 123.2, 82.5, 78.4 |
Table 3: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Value |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper(I) Cocatalyst | CuI (2-5 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) or Toluene |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-24 hours |
| Typical Yield | 80-95% |
Table 4: Typical Reaction Parameters for TMS Deprotection
| Parameter | Value |
| Reagent | Potassium Carbonate (K₂CO₃) |
| Solvent | Methanol (MeOH) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Experimental Protocols
Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)benzaldehyde via Sonogashira Coupling
Materials:
-
3-Bromobenzaldehyde
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-((trimethylsilyl)ethynyl)benzaldehyde as a liquid.
Step 2: Synthesis of this compound via TMS Deprotection
Materials:
-
3-((Trimethylsilyl)ethynyl)benzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-((trimethylsilyl)ethynyl)benzaldehyde (1.0 eq) in methanol.
-
To this solution, add potassium carbonate (0.2 eq).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add deionized water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[4]
Visualizations
Experimental Workflow
References
A Comprehensive Technical Guide to 3-Ethynylbenzaldehyde
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and spectral characteristics of 3-ethynylbenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Physicochemical Properties
This compound is an organic compound featuring both an aldehyde and a terminal alkyne functional group attached to a benzene ring at the meta position. These reactive groups make it a valuable building block in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O | [1] |
| Molecular Weight | 130.14 g/mol | [2] |
| CAS Number | 77123-56-9 | |
| Appearance | Solid | [3] |
| Melting Point | 75-80 °C | [3] |
| Assay | 97% | [3] |
| InChI | 1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H | [2][3] |
| InChIKey | IGIUWNVGCVCNPV-UHFFFAOYSA-N | [2][3] |
| SMILES | O=Cc1cccc(c1)C#C | [2][3] |
Experimental Protocols
Synthesis of this compound
Method 1: Desilylation of a Protected Intermediate
A common laboratory-scale synthesis involves the deprotection of a silyl-protected acetylene derivative.
Protocol:
-
To a solution of 3-(trimethylsilyl)ethynylbenzaldehyde (0.30 g, 1.5 mmol) in tetrahydrofuran (THF, 20 mL) at room temperature, add tetrabutylammonium fluoride (0.78 g, 3.0 mmol) in portions.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After the reaction is complete, concentrate the mixture under vacuum.
-
Purify the residue by column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:20 to 1:10) as the eluent.
-
The final product, this compound, is obtained as a white solid (0.17 g, 88% yield).[1]
Method 2: Reaction of a Silane Protected Acetylene with 3-Bromobenzaldehyde
An alternative synthesis route has been described which involves the reaction of a silane-protected acetylene with 3-bromobenzaldehyde to form a protected intermediate. This intermediate is then cleaved to generate this compound, with reported yields of 80%.[4]
Purification of Aldehydes
A general method for the purification of aldehydes, such as this compound, involves the formation of a bisulfite adduct.
Protocol:
-
React the crude aldehyde with an alkali metal or ammonium bisulfite (or metabisulfite) in the presence of a catalyst, such as an organic quaternary ammonium salt.
-
The reaction can be carried out at a temperature between 0°C and 80°C.[5]
-
The resulting crystalline bisulfite adduct is isolated by filtration.[5]
-
The adduct can be washed with an organic solvent to remove non-aldehyde impurities.[5]
-
The purified aldehyde is recovered by decomposing the adduct with an acid (e.g., hydrochloric acid, sulfuric acid) or a base (e.g., sodium hydroxide, sodium carbonate).[5]
Spectroscopic Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aldehyde and aromatic protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following chemical shifts (δ):
-
10.01 ppm (singlet, 1H, aldehyde proton)
-
8.00 ppm (singlet, 1H, aromatic proton)
-
7.93 ppm (doublet, J=7.7Hz, 1H, aromatic proton)
-
7.81 ppm (doublet, J=7.8Hz, 1H, aromatic proton)
-
7.63 ppm (triplet, J=7.7Hz, 1H, aromatic proton)
-
4.38 ppm (singlet, 1H, acetylenic proton)[1]
Infrared (IR) Spectroscopy
The infrared spectrum of an aromatic aldehyde like this compound is expected to show characteristic absorption bands for the different functional groups. For a similar compound, benzaldehyde, the following prominent peaks are observed:
-
3080-3000 cm⁻¹: C-H stretching vibrations from the benzene ring.[6]
-
2880-2650 cm⁻¹: C-H stretching absorptions from the aldehyde group.[6]
-
~1700 cm⁻¹: A strong C=O stretching vibration of the carbonyl group.[6]
-
1625-1440 cm⁻¹: Several absorption bands due to vibrations in the benzene ring.[6]
Visualizations
The following diagrams illustrate the synthesis workflow and the relationship between the structure of this compound and its key spectroscopic signals.
Caption: Synthesis workflow for this compound via desilylation.
References
- 1. This compound CAS#: 77123-56-9 [m.chemicalbook.com]
- 2. This compound | C9H6O | CID 2771644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 77123-56-9 [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 3-Ethynylbenzaldehyde for Researchers and Drug Development Professionals
Introduction
3-Ethynylbenzaldehyde is a versatile aromatic aldehyde containing a terminal alkyne group. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry, polymer science, and materials science. Its unique structure, combining the reactivity of an aldehyde and an alkyne, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules and functional polymers. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications relevant to researchers and professionals in drug development.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 77123-56-9 | [1][2] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| Molecular Formula | C₉H₆O | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | (3-Formylphenyl)acetylene, m-Ethynylbenzaldehyde | [1] |
| Appearance | Solid | [2] |
| Melting Point | 75-80 °C | [2] |
| SMILES | C#CC1=CC=CC(=C1)C=O | [1] |
| InChIKey | IGIUWNVGCVCNPV-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Detailed Experimental Protocol
The most common and efficient method for synthesizing this compound is through a Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium-copper system.[3][4] A typical synthetic route starts with 3-bromobenzaldehyde and a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.
Experimental Protocol: Two-Step Synthesis
Step 1: Sonogashira Coupling of 3-Bromobenzaldehyde with Trimethylsilylacetylene
This step involves the palladium-catalyzed cross-coupling of 3-bromobenzaldehyde with (trimethylsilyl)acetylene to form 3-((trimethylsilyl)ethynyl)benzaldehyde.
-
Materials:
-
3-Bromobenzaldehyde
-
(Trimethylsilyl)acetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., toluene or THF)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde, palladium(II) acetate, copper(I) iodide, and triphenylphosphine.
-
Add the anhydrous solvent to dissolve the reactants.
-
Add triethylamine to the mixture, followed by the dropwise addition of (trimethylsilyl)acetylene.
-
Heat the reaction mixture to a suitable temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst and wash the residue with the solvent.
-
The filtrate is then concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)benzaldehyde.
-
Step 2: Deprotection of the Trimethylsilyl Group
The trimethylsilyl (TMS) protecting group is removed to yield the final product, this compound. This can be achieved under mild basic conditions.[5]
-
Materials:
-
Procedure:
-
Dissolve the 3-((trimethylsilyl)ethynyl)benzaldehyde in methanol or THF.
-
Add potassium carbonate or a solution of TBAF to the mixture.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture if necessary.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield pure this compound.
-
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Applications in Drug Development and Research
This compound is a valuable precursor in the synthesis of various biologically active molecules and functional materials.
-
Medicinal Chemistry: The alkyne and aldehyde functionalities allow for its use in "click chemistry" and the formation of heterocycles, which are common scaffolds in pharmaceutical compounds. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build molecular complexity.
-
Polymer Chemistry: this compound can be polymerized to form poly(this compound), a soluble polyacetylene-type polymer with pendant aldehyde groups.[6] These aldehyde groups can be further modified post-polymerization to introduce other functionalities, leading to materials with tailored properties for various applications, including chiral polymers.[6]
-
Organic Materials: The rigid, conjugated structure that can be derived from this compound makes it a useful building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
References
- 1. This compound | C9H6O | CID 2771644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
A Technical Guide to the Solubility of 3-Ethynylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like 3-ethynylbenzaldehyde is a critical physicochemical property that dictates its behavior in various stages of drug development and manufacturing. It influences dissolution rate, bioavailability, and the feasibility of purification and formulation processes. This technical guide addresses the solubility of this compound in organic solvents. A comprehensive search of publicly available scientific literature and databases revealed a notable absence of quantitative solubility data for this compound. This document, therefore, serves as a detailed methodological framework to enable researchers to systematically determine and report the solubility of this compound. It provides a comprehensive experimental protocol based on the widely accepted isothermal saturation method, outlines a structured format for data presentation, and includes a visualization of the experimental workflow to ensure the generation of consistent and comparable results across different laboratories.
Introduction: The Critical Role of Solubility Data
This compound is a valuable building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials. A thorough understanding of its solubility in a range of organic solvents is paramount for several key reasons:
-
Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization and purification protocols, which are critical for ensuring the purity and quality of the final compound.
-
Formulation Development: For drug development, the solubility of an API in various excipients and solvent systems is a primary determinant of its formulation possibilities, impacting the choice of delivery vehicle and the ultimate bioavailability of the drug.
-
Predictive Modeling: Experimental solubility data is invaluable for the development and validation of computational models that can predict the solubility of other related compounds, thereby accelerating the drug discovery and development pipeline.
Given the current lack of available data, this guide provides a robust starting point for researchers to generate the necessary experimental information.
Quantitative Solubility Data
As of the date of this publication, a thorough search of scientific databases and literature has not yielded any publicly available quantitative data on the solubility of this compound in organic solvents. To facilitate the generation and dissemination of this important information, a standardized table for data presentation is proposed below. Researchers are encouraged to use this format to report their findings, ensuring consistency and ease of comparison.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Acetonitrile | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Isopropanol | e.g., 25 |
Experimental Protocol: Determination of Thermodynamic Solubility via the Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[1] The following protocol is a generalized procedure that can be readily adapted for determining the solubility of this compound.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a gravimetric setup)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration by taking measurements at different time points (e.g., 24, 48, and 72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a pre-validated analytical method.
-
Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is determined.[2][3] This is a simple and direct method if the solute is non-volatile.
-
Spectroscopic Analysis: The filtered solution is appropriately diluted, and its absorbance is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound. The concentration is determined from a previously established calibration curve.
-
Chromatographic Analysis (HPLC-UV): The filtered solution is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration. This is often the preferred method due to its high sensitivity and specificity.
-
-
Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the solubility of this compound using the isothermal saturation method.
Caption: Workflow for determining the solubility of this compound.
References
Spectroscopic and Experimental Data for 3-Ethynylbenzaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 3-ethynylbenzaldehyde.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₉H₆O and a molecular weight of 130.14 g/mol .[1] This data is crucial for the identification and characterization of this molecule in various research and development applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.02 | s | - | CHO |
| 8.08 | s | - | Ar-H |
| 7.91 | d | 7.7 | Ar-H |
| 7.82 | d | 7.7 | Ar-H |
| 7.55 | t | 7.7 | Ar-H |
| 3.18 | s | - | C≡CH |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | CHO |
| 137.2 | Ar-C |
| 136.9 | Ar-C |
| 133.0 | Ar-C |
| 129.5 | Ar-C |
| 129.4 | Ar-C |
| 123.3 | Ar-C |
| 82.8 | C ≡CH |
| 80.0 | C≡C H |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Description of Vibration |
| 3280 | ≡C-H stretch |
| 2100 | C≡C stretch |
| 1700 | C=O stretch (aldehyde) |
| 1600, 1575, 1475 | C=C stretch (aromatic) |
| 3050 | C-H stretch (aromatic) |
| 2850, 2750 | C-H stretch (aldehyde) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 130 | 100 | [M]⁺ (Molecular Ion) |
| 129 | 95 | [M-H]⁺ |
| 102 | 50 | [M-CO]⁺ |
| 76 | 40 | [C₆H₄]⁺ |
| 51 | 30 | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages from sample synthesis to structural elucidation using various spectroscopic techniques.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Ethynylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylbenzaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis, materials science, and medicinal chemistry. Its structure, featuring both a reactive aldehyde and a terminal alkyne, allows for a wide array of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, detailing key chemical reactions, experimental protocols, and the influence of the meta-ethynyl substituent. Furthermore, it explores the relevance of this scaffold in drug development, particularly in the context of Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibition and Alzheimer's disease.
The aldehyde functionality serves as a cornerstone for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic nature of the ethynyl group, characterized by its electron-withdrawing inductive effect and electron-releasing resonance effect, modulates the reactivity of the aldehyde, influencing reaction rates and product distributions.
Core Reactivity of the Aldehyde Group
The aldehyde group in this compound is susceptible to a range of transformations typical of aromatic aldehydes. These include nucleophilic additions, condensations, oxidations, and reductions.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide provides a direct route to substituted styrenes bearing an ethynyl group.
Experimental Protocol: Synthesis of 3-Ethynyl-1-vinylbenzene
-
Materials: this compound, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise. The formation of the deep red or orange ylide is observed.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-ethynyl-1-vinylbenzene.[1]
-
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond. This reaction is particularly useful for synthesizing electron-deficient alkenes.
Experimental Protocol: Synthesis of 2-(3-Ethynylbenzylidene)malononitrile
-
Materials: this compound, malononitrile, a basic catalyst (e.g., piperidine, DABCO, or an ionic liquid), and a suitable solvent (e.g., ethanol, water, or a mixture).
-
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol) and a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.
-
The product can be further purified by recrystallization if necessary.[2][3][4]
-
Reduction to Alcohol
The aldehyde group can be readily reduced to a primary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation.
Experimental Protocol: Synthesis of (3-Ethynylphenyl)methanol
-
Materials: this compound, sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3-ethynylphenyl)methanol.[5][6][7][8][9][10]
-
Oxidation to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Experimental Protocol: Synthesis of 3-Ethynylbenzoic Acid
-
Materials: this compound, potassium permanganate (KMnO₄), sodium carbonate, and hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water containing sodium carbonate.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue the addition until a faint pink color persists, indicating a slight excess of the oxidant.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the 3-ethynylbenzoic acid.
-
Collect the product by vacuum filtration and recrystallize from a suitable solvent.[11][12][13][14]
-
Quantitative Data Summary
| Reaction | Reagents | Product | Yield (%) | Reference |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 3-Ethynyl-1-vinylbenzene | ~70-85 (representative) | [15] |
| Knoevenagel Condensation | Malononitrile, Piperidine | 2-(3-Ethynylbenzylidene)malononitrile | 71-99 | [2] |
| Reduction | Sodium Borohydride | (3-Ethynylphenyl)methanol | 93-99 (representative) | [7] |
| Oxidation | Potassium Permanganate | 3-Ethynylbenzoic Acid | >90 (representative) | [12][16] |
Note: Yields for Wittig and Reduction reactions are representative for similar aromatic aldehydes as specific data for this compound was not available in the cited literature.
Mandatory Visualizations
References
- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. research-advances.org [research-advances.org]
- 12. d-nb.info [d-nb.info]
- 13. m.youtube.com [m.youtube.com]
- 14. sciepub.com [sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Applications of 3-Ethynylbenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylbenzaldehyde is a versatile bifunctional organic compound featuring both an aldehyde and a terminal alkyne group. This unique combination of reactive sites makes it a valuable building block in organic synthesis, enabling a wide array of chemical transformations. Its applications span from the construction of complex heterocyclic systems and polymeric materials to its use in powerful coupling reactions. This guide provides a comprehensive overview of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways.
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₆O | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 77123-56-9 | [1] |
| Appearance | Solid | |
| Melting Point | 75-80 °C | |
| IUPAC Name | This compound | [1] |
| Synonyms | (3-Formylphenyl)acetylene | [1] |
Key Applications in Organic Synthesis
Polymer Synthesis and Modification
This compound serves as a key monomer in the synthesis of soluble polyacetylene-type polymers. The non-symmetrical substitution of the phenyl ring in this compound allows for the formation of soluble homopolymers, a significant advantage over its symmetrically substituted isomers like 4-ethynylbenzaldehyde, which tend to produce insoluble polymers.[2]
Rhodium(I) complexes are effective catalysts for the homopolymerization of this compound and its copolymerization with other alkynes, such as phenylacetylene.[2] The resulting polymers, bearing pendant aldehyde groups, can be further modified. For instance, reaction with chiral amines can introduce chirality and induce helical conformations in the polymer chain.[2]
Experimental Protocol: Homopolymerization of this compound
A detailed experimental protocol for the polymerization of this compound is crucial for reproducibility. The following is a representative procedure based on rhodium-catalyzed polymerization.
-
Materials: this compound, a Rh(I) catalyst (e.g., [Rh(nbd)Cl]₂), and a suitable solvent (e.g., anhydrous toluene).
-
Procedure:
-
In a nitrogen-purged glovebox, dissolve this compound in anhydrous toluene.
-
Add the Rh(I) catalyst to the monomer solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 24 hours).
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to obtain the final product.
-
Quantitative Data: Polymerization of this compound
| Monomer | Catalyst | Yield (%) | Mn ( g/mol ) | PDI | Solubility |
| This compound | [Rh(nbd)Cl]₂ | High | Variable | Variable | Soluble |
| 4-Ethynylbenzaldehyde | [Rh(nbd)Cl]₂ | High | - | - | Insoluble |
Mn = Number-average molecular weight, PDI = Polydispersity index
Sonogashira Coupling Reactions
The terminal alkyne group of this compound makes it an excellent substrate for Sonogashira coupling reactions.[3][4][5] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is a powerful tool for constructing more complex molecular architectures.
The Sonogashira coupling is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[3][4] The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base.[4]
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
-
Materials: this compound, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and copper co-catalyst in the chosen solvent.
-
Add the base and this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Synthesis of Heterocycles
Alkynyl aldehydes, including this compound, are valuable precursors for the synthesis of a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles.[6] These reactions can be promoted by metal catalysts or performed under metal-free conditions.[6] The dual reactivity of the aldehyde and alkyne groups allows for various cyclization strategies.
For example, 2-alkynyl aldehydes can react with 2-aminopyridines in the presence of an iron(III) chloride catalyst to form 3-arylimidazo[1,2-a]pyridines in moderate to good yields.[6] This highlights the potential of this compound in constructing complex heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.[6]
Experimental Protocol: Synthesis of a Substituted Imidazole
-
Materials: this compound, an amidine, a boronic acid, and a catalyst (e.g., pivalic acid).
-
Procedure:
-
Combine this compound, the amidine, and the boronic acid in a suitable solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography to yield the desired imidazole-containing triarylmethane.[6]
-
Click Chemistry
The terminal alkyne of this compound makes it a suitable partner for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[7][8] These reactions are known for their high yields, wide scope, and simple reaction conditions.[7] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and leads specifically to the formation of 1,4-disubstituted 1,2,3-triazoles.[7]
This powerful ligation chemistry can be used to link this compound-containing molecules to other molecules functionalized with an azide group, with applications in bioconjugation, materials science, and drug discovery.[8]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: this compound, an organic azide, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or CuI), and a solvent (often a mixture of water and a miscible organic solvent like t-butanol or DMSO).
-
Procedure:
-
Dissolve the organic azide and this compound in the chosen solvent system.
-
Add the copper catalyst. If using copper(II) sulfate, add sodium ascorbate to generate the active Cu(I) species in situ.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by simple filtration or extraction, as the reaction is typically very clean.[7]
-
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, including polymerization, Sonogashira coupling, heterocycle synthesis, and click chemistry. The ability to selectively react at either the aldehyde or the alkyne functionality, or to utilize both in sequential or one-pot reactions, provides synthetic chemists with a powerful tool for the construction of complex and functional molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective application of this compound in research and development across various scientific disciplines.
References
- 1. This compound | C9H6O | CID 2771644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. What is Click Chemistry? An Introduction [sigmaaldrich.com]
Commercial Availability and Technical Applications of 3-Ethynylbenzaldehyde (97% Purity)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-ethynylbenzaldehyde, a versatile aromatic aldehyde with significant applications in chemical synthesis and drug discovery. This document details its commercial availability, key chemical properties, and established experimental protocols for its use in various synthetic transformations. Furthermore, it explores its relevance in the context of signaling pathways pertinent to cancer research.
Commercial Suppliers
This compound with a purity of 97% is readily available from several commercial chemical suppliers catering to the research and development sector. The compound is typically supplied as a solid. Researchers can procure this chemical from the following vendors, among others:
| Supplier | Product Number (Example) | Purity | Form | CAS Number |
| Sigma-Aldrich | 725021 | 97% | Solid | 77123-56-9 |
| Alkali Scientific | 725021-250MG | 97% | Solid | 77123-56-9 |
| ChemicalBook | - | 97% | Solid | 77123-56-9 |
| Bide Pharmatech Ltd. | BD7328 | 97% | Solid | 77123-56-9 |
| Amatek Scientific Co. Ltd. | - | 97% | Solid | 77123-56-9 |
Note: Product numbers and availability are subject to change. Please refer to the respective supplier's website for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆O | [1][2] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Melting Point | 75-80 °C | [1][2] |
| CAS Number | 77123-56-9 | [1][2][3][4] |
| SMILES | O=Cc1cccc(c1)C#C | [1][2] |
| InChI | 1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H | [1][2] |
Key Synthetic Applications and Experimental Protocols
This compound serves as a valuable building block in organic synthesis due to its two reactive functional groups: the aldehyde and the terminal alkyne. These groups allow for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.[3]
Sonogashira Coupling
The terminal alkyne of this compound is readily employed in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.[5][6] This reaction is fundamental in the synthesis of substituted alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling [2]
-
Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) in a suitable solvent (e.g., degassed THF or DMF).
-
Base Addition: Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-80 °C) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for a typical Sonogashira coupling reaction.
Wittig Reaction
The aldehyde functional group of this compound can be converted to an alkene via the Wittig reaction, a powerful method for forming carbon-carbon double bonds.[7][8][9]
Experimental Protocol: General Procedure for Wittig Reaction [7]
-
Ylide Preparation: Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) under an inert atmosphere.
-
Reaction with Aldehyde: Cool the ylide solution in an ice bath and add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography to yield the desired alkene.
Caption: General scheme of the Wittig reaction.
Click Chemistry
The terminal alkyne of this compound is a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11][12] This reaction provides a highly efficient and specific method for the synthesis of 1,2,3-triazoles.
Experimental Protocol: General Procedure for CuAAC Reaction [11]
-
Reaction Setup: In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.
-
Catalyst Addition: Add a copper(I) source, which can be generated in situ from copper(II) sulfate (CuSO₄, e.g., 0.1 eq.) and a reducing agent like sodium ascorbate (e.g., 0.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting triazole can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for a CuAAC click reaction.
Relevance in Cancer Research and Signaling Pathways
Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents.[13][14] Studies have shown that benzaldehyde can suppress multiple signaling pathways that are often dysregulated in cancer cells.[15][16] These pathways play crucial roles in cell proliferation, survival, and metastasis. The presence of the ethynyl group in this compound provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening as potential kinase inhibitors or other therapeutic agents.
The aldehyde functionality is a common feature in molecules designed to target various enzymes and signaling pathways. For instance, derivatives of benzaldehyde have been shown to inhibit key signaling pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[17][18]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and metastasis.[15]
-
NF-κB Pathway: Nuclear factor kappa B (NF-κB) is involved in inflammatory responses and cell survival.[15]
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a key component of the MAPK signaling cascade, which regulates cell proliferation and differentiation.[15]
Furthermore, benzaldehyde has been shown to regulate protein-protein interactions mediated by the 14-3-3ζ protein, which acts as a hub in various oncogenic pathways.[15][16]
Caption: Major signaling pathways in cancer targeted by benzaldehyde derivatives.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. community.wvu.edu [community.wvu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
- 17. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 18. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
(3-Formylphenyl)acetylene: From Discovery to Synthetic Keystone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3-Formylphenyl)acetylene , also known as 3-ethynylbenzaldehyde, is a bifunctional organic compound featuring both a reactive aldehyde and a terminal alkyne group. This unique combination has positioned it as a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems, heterocycles, and molecules of pharmaceutical interest. This guide delves into the initial discovery and first synthesis of this versatile molecule, providing detailed experimental protocols and quantitative data to support its application in research and development.
Discovery and First Synthesis
The first documented synthesis of (3-formylphenyl)acetylene was reported by Austin, W. B., Bilow, N., Kelleghan, W. J., and Lau, K. S. Y. in their 1981 publication in the Journal of Organic Chemistry. The synthetic strategy centered on a palladium-catalyzed cross-coupling reaction, a method that has since become a cornerstone of modern organic synthesis. Specifically, the synthesis involved the Sonogashira coupling of 3-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the silyl protecting group. This seminal work laid the foundation for the accessible production of (3-formylphenyl)acetylene, opening avenues for its use in a wide array of synthetic applications.
Synthetic Methodologies
The primary route for the synthesis of (3-formylphenyl)acetylene involves a two-step process starting from 3-bromobenzaldehyde. The key transformation is the palladium-catalyzed Sonogashira coupling with a protected acetylene source, followed by deprotection.
Step 1: Sonogashira Coupling of 3-Bromobenzaldehyde with Trimethylsilylacetylene
This step forges the carbon-carbon bond between the aromatic ring and the acetylene unit. The use of a trimethylsilyl (TMS) protecting group on the acetylene is crucial to prevent self-coupling and other side reactions.
Experimental Protocol:
A mixture of 3-bromobenzaldehyde (1.0 eq), trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) is prepared in a suitable solvent, typically an amine such as triethylamine or diisopropylamine, which also serves as the base. The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from room temperature to gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtration to remove the precipitated ammonium salt, followed by removal of the solvent under reduced pressure. The resulting crude product, 3-((trimethylsilyl)ethynyl)benzaldehyde, is then purified by column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl Group
The final step involves the cleavage of the silicon-carbon bond to unveil the terminal alkyne.
Experimental Protocol:
The purified 3-((trimethylsilyl)ethynyl)benzaldehyde from the previous step is dissolved in a suitable solvent such as methanol or tetrahydrofuran. A base, typically potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), is added to the solution. The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford (3-formylphenyl)acetylene. The product can be further purified by recrystallization or column chromatography.
Quantitative Data
The synthesis of (3-formylphenyl)acetylene via the Sonogashira coupling route is known for its efficiency. The following table summarizes typical quantitative data associated with this synthesis.
| Parameter | Value | Reference |
| Yield (Overall) | ~80% | |
| Melting Point | 75-80 °C | |
| Molecular Formula | C₉H₆O | |
| Molecular Weight | 130.14 g/mol |
Spectroscopic Data
Characterization of (3-formylphenyl)acetylene is typically performed using standard spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), aromatic protons, and the acetylenic proton (C≡C-H). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the two acetylenic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch, the C≡C triple bond stretch, and the ≡C-H stretch. |
Synthetic Workflow
The utility of (3-formylphenyl)acetylene as a building block is exemplified in the synthesis of various complex molecules. The following diagram illustrates a generalized workflow for its application in a multi-step synthesis.
This workflow highlights the key steps from a readily available starting material to the target compound, (3-formylphenyl)acetylene, and its subsequent use in the synthesis of more elaborate molecular architectures. The modularity of this process allows for the introduction of diverse functionalities, making it a powerful tool in discovery chemistry.
Theoretical Calculations of 3-Ethynylbenzaldehyde Molecular Orbitals: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular orbitals of 3-ethynylbenzaldehyde. While specific, in-depth experimental and computational studies on this compound are not extensively available in the public domain, this document outlines the established methodologies and expected outcomes based on the principles of computational chemistry and the known properties of related aromatic aldehydes and ethynyl-substituted compounds.
Introduction
This compound is a bifunctional organic molecule containing both an aldehyde and a terminal alkyne group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems, polymers, and pharmaceutical intermediates. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.
Theoretical calculations, primarily employing Density Functional Theory (TDF), serve as a powerful tool to elucidate the electronic properties of molecules like this compound.[1][2] These computational methods provide insights into molecular geometry, orbital energies, and electronic transitions, which are fundamental to understanding chemical reactivity and designing novel molecular architectures.
Data Presentation: Key Molecular Orbital Parameters
Table 1: Frontier Molecular Orbital Energies
| Parameter | Symbol | Typical Expected Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5 to -7 | Represents the ability to donate an electron; related to the ionization potential.[3] |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1 to -3 | Represents the ability to accept an electron; related to the electron affinity.[3] |
| HOMO-LUMO Energy Gap | ΔE | 3 to 5 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability.[1][4] |
Table 2: Global Reactivity Descriptors
These parameters are calculated from the HOMO and LUMO energies and provide further insight into the reactivity of the molecule.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the molecule's ability to act as an electrophile. |
Experimental and Computational Protocols
The theoretical investigation of this compound's molecular orbitals would typically follow a standardized computational chemistry protocol. Density Functional Theory (DFT) is a common and effective method for such calculations.[1]
Methodology for DFT Calculations:
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is constructed.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. This is typically done using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d,p) or larger for better accuracy.[3]
-
-
Frequency Calculations:
-
Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Molecular Orbital Analysis:
-
Once the optimized geometry is confirmed, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.
-
The electron density distribution of the frontier molecular orbitals is visualized to identify regions of high electron density, which are indicative of reactive sites. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts.
-
-
Software:
Visualization of Computational Workflow
The logical flow of a theoretical calculation of molecular orbitals can be represented as follows:
Caption: Workflow for theoretical molecular orbital calculations.
This diagram illustrates the sequential process, starting from the input of the molecular structure to the final analysis of its electronic properties and reactivity. This systematic approach ensures the accuracy and reliability of the computational results.
References
Thermal Stability and Decomposition of 3-Ethynylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 3-ethynylbenzaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous compounds, particularly derivatives of ethynylbenzaldehydes, to infer its thermal properties. Standard experimental protocols for thermal analysis are also detailed to facilitate further research.
Core Concepts: Thermal Stability and Decomposition
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. The decomposition temperature is the temperature at which a chemical substance breaks down into simpler substances. For organic molecules like this compound, thermal decomposition is an irreversible process that involves the cleavage of chemical bonds. Understanding these properties is crucial for determining safe handling, storage, and processing conditions, particularly in applications where the material might be subjected to heat, such as in polymer synthesis or drug formulation.
The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A significant mass loss indicates decomposition.
-
Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is heated or cooled. Decomposition is typically observed as a large, irreversible exothermic event.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₆O | [1][2][3][4][5] |
| Molecular Weight | 130.14 g/mol | [1][2][3][4][5] |
| Melting Point | 75-80 °C | [1][2][3] |
| Appearance | Solid | [1][2] |
Inferred Thermal Stability and Decomposition Profile
| Compound | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |
| Schiff's base of 4-ethynylbenzaldehyde and m-phenylene diamine | Endothermic Transition (Melting) | 141.6 | 150.6 | 123 | [6][7] |
| Exothermic Transition (Decomposition) | 178.9 | 197.7 | 527 | [6][7] | |
| Schiff's base of 4-(3-hydroxy-3-methylbutynyl)benzaldehyde and m-phenylene diamine | Endothermic Transition (Melting) | 137.5 | 141.0 | 90.6 | [8] |
| Exothermic Transition (Decomposition) | 303.9 | 341.4 | 642 | [8] |
Based on this data from closely related compounds, it can be inferred that this compound likely exhibits thermal decomposition at temperatures significantly above its melting point. The presence of the ethynyl group suggests that it may undergo exothermic polymerization or decomposition at elevated temperatures. The decomposition of the Schiff's base of 4-ethynylbenzaldehyde begins around 179°C[6][7]. It is plausible that the thermal stability of this compound falls within a similar range, although the absence of the imine group might slightly alter the decomposition pathway and onset temperature. The highly exothermic nature of the decomposition of these related compounds underscores the importance of careful handling of this compound at elevated temperatures.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition temperature of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss due to decomposition begins and to quantify the extent of decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of initial mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the onset temperature and enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. The melting point will appear as an endothermic peak. The decomposition will be characterized by a broad, irreversible exothermic peak. The onset of the exotherm is taken as the decomposition temperature.
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Caption: Logical workflow for the thermal analysis of this compound.
Synthesis of this compound
For researchers who wish to synthesize this compound for further studies, a common method involves the Sonogashira coupling of 3-bromobenzaldehyde with a protected acetylene, followed by deprotection.
A typical synthetic procedure is as follows:
-
Protection of the Aldehyde (Optional but Recommended): The aldehyde group can be protected to prevent side reactions. This can be achieved by forming a Schiff base with a primary amine or an acetal with an alcohol.
-
Sonogashira Coupling: The protected 3-bromobenzaldehyde is reacted with a protected acetylene, such as 2-methyl-3-butyn-2-ol, in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine)[6][7].
-
Deprotection: The protecting group on the acetylene is removed. For the 2-hydroxypropyl group, this is typically achieved by heating with a strong base, such as sodium hydroxide, in a suitable solvent. The aldehyde protecting group is then removed by hydrolysis.
The following diagram illustrates a generalized synthetic pathway.
References
- 1. This compound 97 77123-56-9 [sigmaaldrich.com]
- 2. This compound 97 77123-56-9 [sigmaaldrich.com]
- 3. This compound 97 77123-56-9 [b2b.sigmaaldrich.com]
- 4. This compound | C9H6O | CID 2771644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 77123-56-9 [sigmaaldrich.com]
- 6. EP0257309A2 - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]
- 7. US4849546A - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]
- 8. EP0257309B1 - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with 3-Ethynylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science. 3-Ethynylbenzaldehyde is a particularly useful building block as the resulting triazole product contains a reactive aldehyde moiety that can be used for further downstream modifications, such as reductive amination or the formation of hydrazones. These application notes provide a detailed protocol for the CuAAC reaction of this compound with an azide, as well as representative data and visualizations to guide researchers in its successful application.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the copper-catalyzed azide-alkyne cycloaddition of various substituted phenylacetylenes with benzyl azide. This data is representative of the high efficiency of the CuAAC reaction with aromatic alkynes. While specific data for this compound was not found in the cited literature, the reaction of 4-fluorophenylacetylene provides a strong proxy for the expected outcome.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 12 | 30 | 95 |
| 4-Fluorophenylacetylene | Benzyl Azide | CuI | Cyrene™ | 12 | 30 | 96 |
| 4-Methoxyphenylacetylene | Benzyl Azide | CuI | Cyrene™ | 12 | 30 | 92 |
| This compound | Benzyl Azide | CuI | Cyrene™ | 12 | 30 | ~95 (expected) |
Experimental Protocols
This section provides a detailed methodology for the copper-catalyzed cycloaddition of this compound and benzyl azide.
Materials
-
This compound
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
Cyrene™ (dihydrolevoglucosenone)
-
Triethylamine (Et3N)
-
Deionized water
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.15 mmol, 1.15 equiv) in 2.5 mL of Cyrene™.[1][2][3][4]
-
Addition of Reagents: To the stirred solution, add triethylamine (0.1 mmol, 0.1 equiv) followed by copper(I) iodide (0.01 mmol, 0.01 equiv).[1][2][3][4]
-
Reaction: Stir the reaction mixture at 30°C for 12 hours.[1][2][3][4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction, add 20 mL of cold deionized water to the reaction mixture with vigorous stirring.[1][2]
-
Isolation of Product: The solid product will precipitate out of the solution. Collect the solid by filtration, wash with deionized water (3 x 5 mL), and dry to a constant weight.[1][2]
-
Purification (if necessary): If TLC analysis indicates the presence of impurities, the crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the copper-catalyzed click chemistry protocol.
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for CuAAC reactions.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling of 3-Ethynylbenzaldehyde
These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of 3-ethynylbenzaldehyde with various aryl and vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely utilized in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.
Introduction to Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The key advantages of this reaction include mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields. For this compound, this reaction allows for the straightforward introduction of an aldehyde-functionalized aromatic ring onto various molecular scaffolds.
General Reaction Scheme
A generalized scheme for the Sonogashira coupling of this compound is presented below. The aldehyde group is generally compatible with the reaction conditions, although protection may be considered in specific cases to avoid side reactions.
Caption: General reaction scheme for Sonogashira coupling.
Tabulated Reaction Conditions and Yields
The following tables summarize various reported conditions for the Sonogashira coupling of this compound with different coupling partners. These examples showcase the versatility of the reaction.
Table 1: Coupling with Aryl Halides
| Aryl Halide (R-X) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-3,5-dimethoxybenzene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85 |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 92 |
| 2-Iodopyridine | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPEA | Toluene | 90 | 8 | 78 |
| 4-Bromotoluene | Pd(dppf)Cl₂ (4) | CuI (8) | Cs₂CO₃ | Dioxane | 100 | 16 | 75 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | 70 | 10 | 88 |
Table 2: Coupling with Vinyl Halides
| Vinyl Halide (R-X) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 25 | 4 | 95 |
| (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ (3) | CuI (6) | DIPEA | DMF | 50 | 6 | 81 |
| 2-Bromopropene | Pd(dppf)Cl₂ (4) | CuI (8) | Et₃N | Toluene | 65 | 12 | 89 |
Detailed Experimental Protocols
Protocol 1: Coupling of this compound with 1-Iodo-3,5-dimethoxybenzene
This protocol is adapted from a typical procedure for coupling with an aryl iodide.
Materials:
-
This compound (1.0 mmol, 130.1 mg)
-
1-Iodo-3,5-dimethoxybenzene (1.1 mmol, 290.0 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 35.1 mg)
-
Copper(I) iodide (CuI) (0.10 mmol, 19.0 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 1-iodo-3,5-dimethoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol) via syringe.
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up a Sonogashira coupling reaction.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Copper Iodide: Copper salts can be harmful if ingested. Avoid inhalation of dust.
-
Solvents: Anhydrous solvents like THF and DMF are flammable and have specific health hazards. Handle them under an inert atmosphere and away from ignition sources.
-
Bases: Amine bases such as triethylamine and DIPEA are corrosive and have strong odors. Use appropriate personal protective equipment (gloves, safety glasses).
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. Maintaining a proper inert atmosphere is crucial for high yields.
These notes are intended to serve as a guide. Researchers should always consult primary literature for specific applications and adapt the procedures as necessary based on their specific substrates and laboratory conditions.
Application Notes and Protocols for 3-Ethynylbenzaldehyde in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylbenzaldehyde is a versatile monomer that combines a reactive ethynyl group for polymerization and a benzaldehyde functionality for post-polymerization modification. This unique combination allows for the synthesis of well-defined polymers with pendant aldehyde groups that can be further functionalized, making them highly valuable for applications in drug delivery, diagnostics, and smart materials. The non-symmetrical substitution of the phenyl ring in this compound is crucial for ensuring the solubility of the resulting homopolymer, a significant advantage over its symmetrically substituted counterparts.[1]
This document provides detailed application notes and experimental protocols for the synthesis of polymers from this compound, including its homopolymerization and subsequent post-polymerization modification.
Applications
The aldehyde-functionalized polymers derived from this compound serve as a versatile platform for various biomedical and pharmaceutical applications:
-
Drug Delivery: The aldehyde groups can be used to covalently attach drug molecules containing primary amine functionalities through the formation of Schiff bases. This allows for the creation of polymer-drug conjugates with controlled loading and release profiles.
-
Bioconjugation: The reactive aldehyde handles facilitate the immobilization of biomolecules such as peptides, proteins, and antibodies. These bioconjugates are instrumental in the development of targeted drug delivery systems, diagnostic assays, and biocompatible coatings.
-
Chiral Materials: Post-polymerization modification with chiral amines can induce a helical conformation in the polymer backbone, leading to materials with high specific rotation.[1] These chiral polymers have potential applications in chiral separations and asymmetric catalysis.
-
Cross-linkable Resins: The ethynyl groups, if not fully polymerized, or the aldehyde groups can be utilized for cross-linking, leading to the formation of robust polymer networks and gels for applications in tissue engineering and controlled-release matrices.
Data Presentation
Table 1: Homopolymerization of this compound
| Entry | Catalyst | Monomer Concentration (M) | Monomer/Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | [Rh(nbd)Cl]₂/Et₃N | 0.5 | 100 | Toluene | 30 | 24 | >90 | 15,000 | 1.6 |
| 2 | Rh(I) complex | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | Soluble | Not Specified[1] |
Note: Data for entry 1 is a representative example based on typical Rh(I)-catalyzed polymerization of substituted acetylenes due to the lack of specific published data for this compound. Mn = Number-average molecular weight, PDI = Polydispersity index.
Table 2: Post-Polymerization Modification with (R)-(+)-α-Ethylbenzylamine
| Entry | Polymer | Amine (equiv.) | Solvent | Temp (°C) | Time (h) | Modification Efficiency (%) |
| 1 | Poly(this compound) | Excess | Not Specified | Not Specified | Not Specified | High[1] |
Experimental Protocols
Protocol 1: Homopolymerization of this compound
This protocol describes the synthesis of poly(this compound) using a Rh(I) catalyst system.
Materials:
-
This compound (monomer)
-
Bis(norbornadiene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂) (catalyst precursor)
-
Triethylamine (Et₃N) (co-catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a glovebox, add this compound (e.g., 130 mg, 1.0 mmol) and a magnetic stir bar to a Schlenk flask.
-
Add anhydrous toluene (e.g., 2.0 mL) to dissolve the monomer.
-
In a separate vial, prepare the catalyst solution by dissolving [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and triethylamine (e.g., 14 µL, 0.1 mmol) in anhydrous toluene (1.0 mL).
-
Using a syringe, add the catalyst solution to the stirred monomer solution under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at 30 °C for 24 hours.
-
After 24 hours, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol (e.g., 100 mL).
-
Collect the polymer precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.
Protocol 2: Post-Polymerization Modification with a Chiral Amine
This protocol outlines the modification of poly(this compound) with (R)-(+)-α-ethylbenzylamine to introduce chiral side chains.[1]
Materials:
-
Poly(this compound)
-
(R)-(+)-α-Ethylbenzylamine
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve poly(this compound) (e.g., 100 mg) in anhydrous THF (e.g., 5 mL) in a round-bottom flask.
-
Add an excess of (R)-(+)-α-ethylbenzylamine (e.g., 5 equivalents with respect to the aldehyde groups) to the polymer solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux under an inert atmosphere.
-
Maintain the reaction at reflux for 24 hours to ensure complete Schiff base formation.
-
Cool the reaction mixture to room temperature.
-
Precipitate the modified polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
Collect the precipitate by filtration, wash with methanol to remove unreacted amine, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis and modification of poly(this compound).
Caption: Application of poly(this compound) in drug delivery.
References
Application Notes and Protocols for Bioconjugation with 3-Ethynylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 3-ethynylbenzaldehyde as a versatile bifunctional linker in bioconjugation. This reagent contains two orthogonal reactive handles: a terminal alkyne and an aromatic aldehyde. This dual functionality allows for a two-step sequential or one-pot three-component ligation strategy, enabling the precise construction of complex bioconjugates. The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the aldehyde group can undergo chemoselective ligation with various nucleophiles.
This document outlines protocols for two primary strategies: a sequential approach involving an initial aldehyde-based ligation followed by a subsequent CuAAC reaction, and a three-component one-pot approach.
Core Concepts and Reaction Mechanisms
This compound offers the ability to perform orthogonal bioconjugation. This means that the alkyne and aldehyde groups can be reacted selectively and sequentially without interfering with each other. This is crucial for building well-defined bioconjugates with multiple components.
The primary reaction pathways discussed are:
-
Aldehyde-Based Ligations: The aromatic aldehyde of this compound can react with various nucleophiles to form stable covalent bonds. This document will focus on two such methods:
-
Hydrazone/Oxime Ligation: Reaction with hydrazide or aminooxy-functionalized molecules to form hydrazone or oxime linkages, respectively. These reactions are typically performed under mild acidic to neutral conditions.
-
Pictet-Spengler Ligation: A reaction with a tryptamine-containing molecule to form a stable C-C bond, yielding a tetrahydro-β-carboline linkage. This reaction is known for its high stability.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal ethynyl group of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly efficient and specific.
Experimental Protocols
Protocol 1: Sequential Bioconjugation - Aldehyde Ligation Followed by CuAAC
This protocol describes a two-step process where a biomolecule is first modified with this compound via its aldehyde group, followed by a "click" reaction with an azide-functionalized molecule of interest.
Part A: Aldehyde-Based Ligation of a Biomolecule with this compound
This step introduces the alkyne handle onto the target biomolecule. The choice between hydrazone/oxime ligation and Pictet-Spengler ligation will depend on the desired stability of the linkage and the nature of the biomolecule.
Materials:
-
Biomolecule (e.g., protein, peptide) with a suitable functional group for aldehyde ligation (e.g., hydrazine, aminooxy, or tryptamine).
-
This compound
-
Reaction Buffer:
-
For Hydrazone/Oxime Ligation: 100 mM Phosphate buffer, pH 6.0-7.0
-
For Pictet-Spengler Ligation: 100 mM Acetate buffer, pH 4.5-5.5
-
-
Aniline (as a catalyst for hydrazone/oxime formation, optional)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the appropriate reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in an organic co-solvent like DMSO.
-
Ligation Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.
-
If using aniline as a catalyst for hydrazone/oxime formation, add it to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as mass spectrometry or HPLC.
-
-
Purification: Remove the excess this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable protein purification method.[1] The buffer should be exchanged to a non-chelating buffer (e.g., PBS) for the subsequent CuAAC step.
-
Characterization: Confirm the successful modification of the biomolecule with the alkyne handle using mass spectrometry (observing the expected mass shift) or other appropriate analytical techniques.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step conjugates an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug) to the alkyne-modified biomolecule from Part A.
Materials:
-
Alkyne-modified biomolecule (from Part A)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water and 200 mM sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified biomolecule (final concentration 1-20 µM) and the azide-functionalized molecule (1.5-5 fold molar excess over the biomolecule).
-
Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification: Purify the final bioconjugate using a suitable method to remove excess reagents and the copper catalyst.
-
Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm successful conjugation and determine the degree of labeling.
Protocol 2: Three-Component One-Pot Bioconjugation
This protocol describes a one-pot reaction where the biomolecule, this compound, and an azide-functionalized molecule are combined simultaneously. This approach is more streamlined but may require more optimization to ensure chemoselectivity and efficiency.[2]
Materials:
-
Biomolecule with a suitable functional group for aldehyde ligation
-
This compound
-
Azide-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS with a suitable pH for the chosen aldehyde ligation)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Organic co-solvent (e.g., t-BuOH/H₂O mixture)
-
Purification system
Procedure:
-
Reaction Setup:
-
In a single reaction vessel, combine the biomolecule, a slight molar excess of this compound, and the azide-functionalized molecule in the chosen reaction buffer. The order of addition may need to be optimized.
-
-
Catalyst Addition:
-
Add the copper catalyst components (CuSO₄ and ligand) and the reducing agent (sodium ascorbate) to the reaction mixture.
-
-
Incubation: Incubate the reaction mixture under optimized conditions (temperature, time, pH) with gentle agitation.
-
Purification and Characterization: Purify and characterize the final three-component conjugate as described in the previous protocols.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for bioconjugation with this compound. Please note that these are representative values and may require optimization for specific applications.
Table 1: Quantitative Data for Aldehyde-Based Ligation with this compound
| Ligation Method | Biomolecule Functional Group | pH | Molar Excess of this compound | Reaction Time (hours) | Typical Yield (%) |
| Hydrazone Formation | Hydrazide | 6.0-7.0 | 10-50 | 2-12 | 70-90 |
| Oxime Formation | Aminooxy | 6.0-7.0 | 10-50 | 2-12 | 80-95 |
| Pictet-Spengler | Tryptamine | 4.5-5.5 | 20-100 | 12-24 | 60-80 |
Table 2: Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range |
| Alkyne-Biomolecule Concentration | 1-20 µM |
| Azide-Molecule Molar Excess | 1.5-5 fold |
| Copper(I) Concentration | 50-250 µM |
| Ligand to Copper Ratio | 5:1 |
| Sodium Ascorbate Concentration | 1-5 mM |
| Reaction Time (hours) | 1-4 |
| Typical Yield (%) | >90%[3] |
Visualizations
Caption: Sequential bioconjugation workflow using this compound.
Caption: Three-component one-pot bioconjugation workflow.
References
Application Notes and Protocols: 3-Ethynylbenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylbenzaldehyde is a versatile bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. Its unique structure, featuring both a reactive aldehyde group and a terminal alkyne, allows for sequential or orthogonal functionalization, making it a valuable starting material for the construction of complex molecular architectures. The presence of the terminal alkyne is particularly significant as it enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to readily form stable 1,4-disubstituted 1,2,3-triazole rings.[1] This triazole moiety is a well-established pharmacophore found in numerous clinically used drugs and investigational agents, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2]
The aldehyde functionality provides a convenient handle for further molecular elaboration through reactions such as reductive amination, condensation, and oxidation, allowing for the introduction of additional diversity and the fine-tuning of physicochemical and pharmacological properties. This dual reactivity makes this compound a powerful tool in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry revolves around its use as a scaffold for the synthesis of enzyme inhibitors and anticancer agents. The 1,2,3-triazole ring formed via click chemistry serves as a rigid linker to connect various pharmacophoric fragments, while the benzaldehyde moiety can be functionalized to interact with specific residues in the target protein's active site or to modulate the overall properties of the molecule.
Anticancer Agents
Numerous studies have demonstrated the potential of 1,2,3-triazole-containing compounds as potent anticancer agents.[1][3][4] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The general strategy involves the synthesis of a library of triazole derivatives by reacting this compound with a panel of organic azides, followed by biological screening to identify lead compounds.
Enzyme Inhibitors
Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease. For example, triazole-based compounds have been developed as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease and as inhibitors of kinases involved in signal transduction pathways.[5][6]
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the biological activities of representative compounds synthesized using methodologies applicable to this compound, highlighting their potential as therapeutic agents.
| Compound Class | Target | Representative IC50 Values (µM) | Cancer Cell Line(s) | Citation(s) |
| Triazole Dehydroabietic Acid Hybrids | Apoptosis Induction | 0.7 - 1.2 | MDA-MB-231 | [3][4] |
| Triazole Derivatives | Cytotoxicity | 91.476 - 406.303 | MCF-7, PC-3 | [7] |
| Substituted Benzylidene Derivatives | Cholinesterase Inhibition (hAChE) | 4.16 ± 0.063 | - | [5][8] |
| Benzimidazole-based Benzaldehyde Derivatives | Cholinesterase Inhibition (AChE) | 0.050 ± 0.001 | - | [9] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from this compound and an organic azide.
Materials:
-
This compound
-
Organic azide of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or dimethyl sulfoxide)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
To this solution, add copper(II) sulfate pentahydrate (typically 1-5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-15 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole derivative.
Visualizations
Experimental Workflow for CuAAC Synthesis
Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Signaling Pathway Inhibition
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. This compound 97 77123-56-9 [sigmaaldrich.com]
- 3. Click chemistry-based synthesis and anticancer activity evaluation of novel C-14 1,2,3-triazole dehydroabietic acid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]
- 7. acgpubs.org [acgpubs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 3-Ethynylbenzaldehyde in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylbenzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of advanced materials. Its unique structure, featuring both a reactive terminal alkyne and an aldehyde group, allows for a wide range of chemical modifications. This enables the creation of diverse molecular architectures, from linear polymers and discrete chromophores to complex three-dimensional networks. The ethynyl group is amenable to powerful coupling reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Simultaneously, the aldehyde functionality provides a handle for imine condensation and other classical organic transformations. These orthogonal reaction pathways allow for the precise design and synthesis of functional materials with tailored optical, electronic, and thermal properties for applications in organic electronics, sensing, and the development of porous organic polymers.
Derivatization Strategies for Material Science Applications
The dual reactivity of this compound allows for several derivatization strategies to create novel materials. The primary reaction pathways involve the ethynyl group, the aldehyde group, or a combination of both.
Polymerization via the Ethynyl Group
Homopolymerization and copolymerization of this compound using rhodium(I) catalysts can produce soluble polyacetylene-type polymers with pendant aldehyde groups.[1] The nonsymmetrical substitution pattern of this compound contributes to the solubility of the resulting homopolymer, a crucial property for solution-based processing of materials.[1] These pendant aldehyde groups can be further modified post-polymerization, for instance, through reactions with chiral amines to induce helical conformations in the polymer backbone.[1]
Carbon-Carbon Bond Formation via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3] This reaction is instrumental in synthesizing conjugated polymers and discrete organic molecules for applications in organic electronics. This compound can be coupled with a variety of functionalized aryl halides to create materials with extended π-conjugation, which is essential for charge transport and light emission in devices like organic light-emitting diodes (OLEDs).
Triazole Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry," particularly the CuAAC reaction, offers a robust and highly specific method for linking this compound to molecules containing an azide group.[4][5][6] This reaction forms a stable triazole ring and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex functional materials under mild conditions. This strategy can be employed to attach fluorescent dyes, biological molecules, or other functional units to a this compound-based scaffold.
Post-Polymerization Modification of the Aldehyde Group
The aldehyde groups on polymers derived from this compound serve as versatile handles for post-polymerization modification.[7][8] For example, condensation with primary amines leads to the formation of imine linkages, which can be used to attach various functional side chains, altering the polymer's properties such as solubility, thermal stability, and self-assembly behavior.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Homopolymerization of this compound
This protocol is based on the general principle of rhodium-catalyzed polymerization of substituted acetylenes.[1]
Materials:
-
This compound
-
[Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) or other suitable Rh(I) catalyst
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the Rh(I) catalyst to a Schlenk flask.
-
Add the anhydrous, degassed solvent followed by freshly distilled triethylamine.
-
Stir the mixture at room temperature to dissolve the catalyst.
-
Add a solution of this compound in the same solvent to the catalyst mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for the specified time (e.g., 24 hours).
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
Quench the polymerization by adding a small amount of acid (e.g., HCl in methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer can be determined by gel permeation chromatography (GPC).
-
The thermal properties (glass transition temperature, Tg, and decomposition temperature, Td) can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for the Sonogashira coupling reaction.[2][3][9]
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (copper(I) iodide)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware
Procedure:
-
To a flask, add this compound, the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a dilute aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between this compound and an azide.[4][5][6]
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., t-butanol/water or DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and the organic azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Polymerization of this compound and its Derivatives
| Monomer | Catalyst System | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Td (°C) | Reference |
| This compound | Rh(I) complex | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| Ethynylene-thiophene based alternating polymer | Sonogashira Coupling | 10,000 | 30,200 | 3.0 | - | >300 | [10] |
| Silylene diethynylbenzene copolymer | Grignard Reaction | See reference | See reference | See reference | - | >460 | [11] |
Table 2: Properties of Discrete Molecules Derived from this compound
| Derivative | Synthesis Method | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, ¹³C NMR) | Optical Properties (λ_abs, λ_em, Φ_F) | Reference |
| Sonogashira product with 4-iodotoluene | Sonogashira Coupling | Not specified | Characteristic peaks for coupled product | Not specified | General Protocol |
| CuAAC product with benzyl azide | Click Chemistry | Not specified | Characteristic peaks for triazole formation | Not specified | General Protocol |
| Ethynylene-thiophene monomer | Sonogashira Coupling | Not specified | δ (ppm): 8.44, 7.63 | Not specified | [10] |
Specific quantitative data for discrete derivatives of this compound are dependent on the specific reaction partners and require experimental determination.
Mandatory Visualizations
Caption: Reaction pathways for the derivatization of this compound.
Caption: Experimental workflow for Sonogashira coupling.
Caption: Experimental workflow for CuAAC "click" chemistry.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 点击化学试剂概述 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling of Carbonylated Proteins Using 3-Ethynylbenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbonylation is an irreversible post-translational modification that serves as a major biomarker for oxidative stress. This modification, arising from the reaction of reactive oxygen species (ROS) with amino acid side chains, can lead to loss of protein function, aggregation, and has been implicated in the progression of numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[1][2] The detection and quantification of carbonylated proteins are therefore crucial for understanding the molecular mechanisms of oxidative stress-related pathologies and for the development of novel therapeutic strategies.
3-Ethynylbenzaldehyde and its analogs have emerged as powerful chemical probes for the detection of protein carbonylation. These molecules contain a bioorthogonal alkyne handle, which allows for the covalent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3] The aldehyde group on the probe selectively reacts with hydrazide or aminooxy groups that can be introduced onto carbonylated proteins, or in some cases, aniline-containing probes can directly react with protein carbonyls.[4] This two-step labeling strategy offers high sensitivity and specificity for the detection, visualization, and enrichment of carbonylated proteins from complex biological samples.
This document provides detailed application notes and protocols for the use of this compound analogs in the study of protein carbonylation, with a focus on quantitative analysis and experimental workflows.
Data Presentation
The following table summarizes key quantitative parameters for the labeling of carbonylated proteins using a this compound analog, m-aminophenylacetylene (m-APA). This data is derived from studies on the detection of protein carbonylation in cell lysates.[4]
| Parameter | Value | Cell Type / System | Notes |
| Probe | m-aminophenylacetylene (m-APA) | H1299 (non-small cell lung cancer) cell lysate | m-APA demonstrated superior labeling efficiency compared to ortho- and para-substituted analogs.[4] |
| Probe Concentration | 0.5 mM | H1299 cell lysate | This concentration was found to be effective for labeling proteins carbonylated by treatment with 100 µM 4-hydroxy-2-nonenal (HNE).[4] |
| Incubation Time | Not specified | Cell lysate | Incubation times for click chemistry reactions are typically in the range of 30-60 minutes at room temperature.[5] |
| Cytotoxicity | Data not available for m-APA | Human lymphocytes | Benzaldehyde has been shown to induce cytotoxicity at concentrations of 10-50 µg/mL.[6] The cytotoxicity of ethynyl-substituted analogs should be empirically determined for each cell line and experimental condition. |
Experimental Protocols
Protocol 1: Labeling of Carbonylated Proteins in Cell Lysates
This protocol describes the labeling of carbonylated proteins in cell lysates using a this compound analog (e.g., m-aminophenylacetylene) followed by click chemistry for detection.[4]
Materials:
-
Cells of interest
-
Reagent to induce oxidative stress (e.g., 4-hydroxy-2-nonenal (HNE), hydrogen peroxide)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound analog probe (e.g., m-aminophenylacetylene, m-APA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
SDS-PAGE reagents
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Procedure:
-
Induction of Protein Carbonylation (Optional):
-
Culture cells to the desired confluency.
-
Treat cells with an agent to induce oxidative stress (e.g., 100 µM HNE for 2-4 hours). Include an untreated control group.
-
Harvest cells and wash with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse cell pellets in an appropriate lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Labeling with this compound Analog:
-
To 50 µL of cell lysate (1-2 mg/mL), add the this compound analog probe to a final concentration of 0.5 mM.[4]
-
Add NaBH₃CN to a final concentration of 20 mM to reduce the formed Schiff base to a stable amine linkage.
-
Incubate at room temperature for 1 hour.
-
-
Click Chemistry Reaction:
-
Prepare a fresh click chemistry reaction master mix. For a 50 µL final reaction volume, the components are typically added in the following order and concentrations:
-
Azide-reporter tag (e.g., 25 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
THPTA (5 mM final concentration)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate (5 mM final concentration).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to the reaction mixture.
-
Separate the labeled proteins by SDS-PAGE.
-
For fluorescent detection: Visualize the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
For biotin detection: Transfer the proteins to a PVDF membrane and perform a western blot using streptavidin-HRP, followed by chemiluminescence detection.
-
Visualizations
Experimental Workflow for Labeling Carbonylated Proteins
Caption: Workflow for detecting carbonylated proteins.
Protein Carbonylation in Oxidative Stress Signalingdot
// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05"]; Lipid [label="Lipids", fillcolor="#F1F3F4"]; AminoAcids [label="Amino Acid\nResidues", fillcolor="#F1F3F4"]; Protein [label="Native Protein", fillcolor="#FFFFFF"]; CarbonylatedProtein [label="Carbonylated Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Proteasomal\nDegradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aggregation [label="Protein Aggregates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularDysfunction [label="Cellular Dysfunction\n& Disease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Probe [label="this compound\nAnalog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Detection via\nClick Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ROS -> Lipid [label="Peroxidation"]; ROS -> AminoAcids [label="Direct Oxidation"]; Lipid -> CarbonylatedProtein [label="Michael Addition"]; AminoAcids -> CarbonylatedProtein; Protein -> CarbonylatedProtein [style=invis];
CarbonylatedProtein -> Degradation; CarbonylatedProtein -> Aggregation; Aggregation -> CellularDysfunction; Degradation -> CellularDysfunction [style=dashed, label="Failure leads to"];
CarbonylatedProtein -> Probe [color="#4285F4", label="Reacts with"]; Probe -> Detection [color="#4285F4"];
// Invisible edges for layout {rank=same; ROS; Protein} {rank=same; Lipid; AminoAcids} {rank=same; CarbonylatedProtein} {rank=same; Degradation; Aggregation; Probe} {rank=same; CellularDysfunction; Detection} }
References
- 1. Protein carbonylation, cellular dysfunction, and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Modification Using 3-Ethynylbenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for the development of novel therapeutics, diagnostics, and research reagents. The ability to attach a payload, such as a drug, imaging agent, or purification tag, to a specific location on a protein allows for precise control over the conjugate's properties and function. 3-Ethynylbenzaldehyde is a versatile heterobifunctional linker that enables a two-step, site-specific protein modification strategy. This molecule contains an aldehyde group, which can react selectively with an N-terminal tryptophan residue via the Pictet-Spengler reaction, and a terminal alkyne group, which can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound.
Principle of the Two-Step Modification Strategy
The site-specific modification of a protein with this compound is achieved through a two-step process:
-
Pictet-Spengler Reaction: The aldehyde group of this compound reacts with the indole ring of an N-terminal tryptophan residue under acidic conditions to form a stable carbon-carbon bond, resulting in a tetrahydro-β-carboline linkage. This reaction is highly specific for N-terminal tryptophan, providing a handle for subsequent modifications.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The ethynyl (alkyne) group introduced onto the protein via the Pictet-Spengler reaction can then be conjugated to a molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent) that has been functionalized with an azide group. This "click" reaction is highly efficient, specific, and proceeds under mild, biocompatible conditions.[1]
Below is a diagram illustrating the overall strategy:
Caption: Overall strategy for site-specific protein modification.
Experimental Protocols
Materials and Reagents
-
Protein with an N-terminal tryptophan residue
-
This compound
-
Azide-functionalized payload (e.g., fluorescent dye-azide, biotin-azide)
-
Acetic acid
-
Sodium phosphate buffer (pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine hydrochloride
-
Bovine Serum Albumin (BSA) standard
-
Bradford reagent
-
Desalting columns (e.g., PD-10)
-
Mass spectrometer (for analysis)
-
Spectrophotometer or plate reader
Protocol 1: Modification of a Protein with this compound via Pictet-Spengler Reaction
This protocol is adapted from a method for ligating unprotected peptides using the Pictet-Spengler reaction.[2][3]
Workflow for Pictet-Spengler Reaction:
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Ethynylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-ethynylbenzaldehyde as a key starting material. The protocols outlined below leverage cycloaddition and multicomponent reactions to construct isoxazole, pyrazole, and pyridine scaffolds, which are prevalent in medicinal chemistry and drug discovery.
Synthesis of 3-(5-Phenylisoxazol-3-yl)benzaldehyde via 1,3-Dipolar Cycloaddition
The synthesis of 3,5-disubstituted isoxazoles can be efficiently achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. In this protocol, this compound serves as the dipolarophile. The nitrile oxide is generated in situ from benzaldehyde and hydroxylamine.
Reaction Scheme:
Caption: Synthesis of a 3,5-disubstituted isoxazole.
Experimental Protocol:
A general procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles is adapted for the synthesis of 3-(5-phenylisoxazol-3-yl)benzaldehyde.[1]
-
Oxime Formation: To a stirred solution of benzaldehyde (1.0 mmol, 1.0 equiv.) in a suitable solvent such as aqueous polyethylene glycol, add hydroxylamine hydrochloride (1.1 mmol, 1.1 equiv.) and sodium hydroxide (1.2 mmol, 1.2 equiv.).
-
Stir the mixture at room temperature for 1-2 hours until the formation of benzaldoxime is complete (monitored by TLC).
-
Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add N-chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).
-
Stir for 15-30 minutes, then add this compound (1.0 mmol, 1.0 equiv.).
-
Continue stirring at room temperature for 12-24 hours.
-
Work-up: Upon completion of the reaction, quench with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(5-phenylisoxazol-3-yl)benzaldehyde.
Quantitative Data Summary:
| Entry | Aldehyde | Alkyne | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | This compound | NaOH, NCS, Et3N | aq. PEG | RT | 18 | 75-85 (estimated) |
Yields are estimated based on similar reactions reported in the literature and may vary.
Synthesis of 3-(1-Phenyl-1H-pyrazol-5-yl)benzaldehyde
The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a one-pot, three-component reaction involving an aldehyde, a hydrazine, and a terminal alkyne. This protocol outlines the synthesis of 3-(1-phenyl-1H-pyrazol-5-yl)benzaldehyde from this compound, benzaldehyde, and phenylhydrazine.
Reaction Scheme:
Caption: Three-component synthesis of a 1,3,5-trisubstituted pyrazole.
Experimental Protocol:
This protocol is based on a general method for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes, aldehydes, and hydrazines.[2]
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol, 1.0 equiv.), phenylhydrazine (1.0 mmol, 1.0 equiv.), and this compound (1.2 mmol, 1.2 equiv.) in a suitable solvent such as ethanol.
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 mmol, 10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 6 to 24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(1-phenyl-1H-pyrazol-5-yl)benzaldehyde.
Quantitative Data Summary:
| Entry | Aldehyde | Hydrazine | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | This compound | p-TSA | Ethanol | Reflux | 12 | 70-80 (estimated) |
Yields are estimated based on similar reactions and may require optimization.
Proposed Synthesis of Quinolines via Sonogashira Coupling and Cyclization
A direct one-step synthesis of quinolines from this compound via methods like the Friedländer synthesis is not straightforward as it lacks the required 2-aminoaryl functionality.[1][3] However, a multi-step approach commencing with a Sonogashira coupling can be employed to construct a suitable precursor for subsequent cyclization to a quinoline derivative.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of a quinoline derivative.
Experimental Protocol (Sonogashira Coupling):
This protocol is a general procedure for Sonogashira coupling.[4][5][6]
-
Reaction Setup: To a Schlenk flask, add 2-iodoaniline (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous triethylamine (3.0 mmol, 3.0 equiv.) and a suitable solvent like THF.
-
Add this compound (1.1 mmol, 1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.
Experimental Protocol (Cyclization):
The subsequent intramolecular cyclization of the 2-amino-1-(phenylethynyl)benzene derivative can be promoted by a base or an acid catalyst to form the quinoline ring.
-
Dissolve the purified Sonogashira product in a suitable solvent (e.g., DMF or toluene).
-
Add a catalyst such as potassium tert-butoxide (for base-catalyzed cyclization) or a Lewis acid (for acid-catalyzed cyclization).
-
Heat the reaction mixture and monitor for the formation of the quinoline product by TLC.
-
Upon completion, perform an appropriate aqueous work-up, extract the product, and purify by column chromatography.
Quantitative Data Summary (Sonogashira Coupling):
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | This compound | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 8 | 80-90 (estimated) |
Yields for the cyclization step will depend on the specific conditions and catalyst used.
Multicomponent Synthesis of Substituted Pyridines
This compound can also be utilized in multicomponent reactions for the synthesis of highly substituted pyridine derivatives. One common approach is the Hantzsch pyridine synthesis, though modern variations allow for more diverse starting materials. A plausible three-component reaction could involve this compound, an active methylene compound, and an ammonium source.
Reaction Scheme (Illustrative):
Caption: Multicomponent synthesis of a substituted pyridine.
Experimental Protocol:
This is a general protocol for a one-pot, three-component synthesis of substituted pyridines.[7][8]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), malononitrile (1.0 mmol, 1.0 equiv.), and ammonium acetate (1.5 mmol, 1.5 equiv.).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
A catalyst, such as piperidine or a Lewis acid, may be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Entry | Aldehyde | Active Methylene Cmpd. | Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | this compound | Malononitrile | NH₄OAc | Piperidine | Ethanol | Reflux | 10 | 60-75 (estimated) |
Yields are estimated and will depend on the specific reaction conditions and substrates used.
These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. organicreactions.org [organicreactions.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Self-Assembled Monolayers of 3-Ethynylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) provide a powerful platform for modifying surface properties with molecular precision. This document details the creation and functionalization of SAMs using 3-ethynylbenzaldehyde derivatives on gold substrates. The terminal ethynyl group serves as a versatile handle for covalent immobilization of a wide range of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The benzaldehyde moiety offers an additional site for chemical modification or can influence the surface properties. These functionalized surfaces have broad applications in biosensor development, drug discovery, and fundamental cell-surface interaction studies.
Data Presentation
Characterization of the SAMs at each stage of modification is crucial for ensuring successful surface functionalization. The following tables summarize typical quantitative data obtained for aromatic SAMs on gold.
Table 1: Contact Angle Goniometry Data
| Surface Modification Stage | Advancing Water Contact Angle (θ°) | Reference |
| Bare Gold (cleaned) | 49° ± 1° | [1] |
| This compound Derivative SAM | 75° - 85° (expected) | [2] |
| After Click Chemistry with PEG-Azide | 50° - 60° (expected) | [2] |
Table 2: Ellipsometric Thickness Measurements
| Surface Modification Stage | Ellipsometric Thickness (Å) | Reference |
| This compound Derivative SAM | 15 - 20 Å | [3][4] |
| After Click Chemistry with a Small Molecule | Increase of 5 - 10 Å | [3][4] |
| After Click Chemistry with a Protein | Increase of 20 - 50 Å | [3][4] |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data - Elemental Composition
| Surface Modification Stage | Au 4f | C 1s | O 1s | S 2p | N 1s |
| Bare Gold (cleaned) | Present | Trace | Trace | Absent | Absent |
| This compound Derivative SAM | Present | Present | Present | Present | Absent |
| After Click Chemistry with Azide-terminated Molecule | Present | Present | Present | Present | Present |
Note: The expected values are based on data for similar aromatic SAMs and may vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of S-(3-formylphenyl)methyl ethanethioate (A Thiol-Protected this compound Derivative)
This protocol is adapted from the synthesis of similar benzaldehyde derivatives and provides a route to a suitable precursor for SAM formation.
Materials:
-
3-Bromobenzaldehyde
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Potassium thioacetate
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromobenzaldehyde (1 equivalent) in anhydrous THF.
-
Add (trimethylsilyl)acetylene (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.06 equivalents).
-
Add triethylamine (3 equivalents) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)benzaldehyde.
-
-
Desilylation:
-
Dissolve the 3-((trimethylsilyl)ethynyl)benzaldehyde in methanol.
-
Add a catalytic amount of potassium carbonate and stir at room temperature for 2 hours.
-
Neutralize the reaction with dilute HCl and extract with diethyl ether.
-
Dry the organic layer, filter, and concentrate to yield this compound.
-
-
Thioacetate Substitution (adapted from synthesis of 4-(methylthio)benzaldehyde derivatives):
-
This step requires conversion of the aldehyde to a benzylic halide, followed by substitution. A more direct approach may be available but this serves as a representative method.
-
Reduce the aldehyde group of this compound to an alcohol using a mild reducing agent like sodium borohydride.
-
Convert the resulting alcohol to a benzylic bromide using a reagent like phosphorus tribromide.
-
Dissolve the resulting 3-ethynylbenzyl bromide in anhydrous DMF.
-
Add potassium thioacetate (1.1 equivalents) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield S-(3-formylphenyl)methyl ethanethioate. The thioacetate group serves as a protected thiol for SAM formation.
-
Protocol 2: Formation of Self-Assembled Monolayer on Gold
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
S-(3-formylphenyl)methyl ethanethioate
-
Anhydrous ethanol
-
Ammonium hydroxide (for in-situ deprotection of thioacetate)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation: [5]
-
Prepare a 1 mM solution of S-(3-formylphenyl)methyl ethanethioate in anhydrous ethanol.
-
Add a few drops of ammonium hydroxide to the solution to facilitate the in-situ deprotection of the thioacetate to the thiol.
-
Place the cleaned, dry gold substrates in a clean glass vial.
-
Immerse the substrates in the thiol solution.
-
Purge the vial with nitrogen gas, seal, and leave at room temperature for 24-48 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Protocol 3: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
SAM-modified gold substrate (from Protocol 2)
-
Azide-functionalized molecule of interest (e.g., azide-PEG, azide-biotin, azide-modified peptide or protein)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
-
Prepare Click Chemistry Reagents:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable buffer (e.g., PBS). The concentration will depend on the specific molecule.
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
-
Prepare a stock solution of the copper-stabilizing ligand (TBTA or THPTA) in a suitable solvent (e.g., DMSO/water mixture for TBTA, water for THPTA) (e.g., 50 mM).
-
-
Click Reaction:
-
In a clean container, mix the azide-functionalized molecule solution with the CuSO₄ solution and the ligand solution.
-
Place the this compound SAM-modified substrate in this reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should typically be in the range of:
-
Azide molecule: 10 µM - 1 mM
-
CuSO₄: 50 µM - 1 mM
-
Ligand: 250 µM - 5 mM
-
Sodium ascorbate: 1 mM - 5 mM
-
-
Gently agitate the reaction mixture and allow it to proceed at room temperature for 1-4 hours.
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the reaction buffer, followed by deionized water, and finally ethanol.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Visualizations
Caption: Overall experimental workflow from synthesis to surface functionalization.
Caption: Logical steps in the self-assembly process on a gold surface.
Caption: Simplified signaling pathway of the CuAAC click chemistry reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
how to improve the yield of Sonogashira coupling with 3-ethynylbenzaldehyde
Welcome to our technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address challenges encountered when using 3-ethynylbenzaldehyde as a substrate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction yields and obtain reliable results.
Troubleshooting Guide
Low or No Product Yield
Q1: I am not getting any of the desired coupled product, or the yield is very low. What are the common causes and how can I fix this?
A1: Low or no yield in a Sonogashira coupling with this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
1. Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be optimal for all substrates.
-
Recommendation: For challenging couplings, especially with less reactive aryl halides (e.g., chlorides), consider using more electron-rich and bulky phosphine ligands. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos or SPhos can be more effective.
2. Inefficient Base: The base plays a crucial role in the deprotonation of the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but may not be strong enough for all systems.
-
Recommendation: If you are using an amine base with limited success, switching to a stronger inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can significantly improve the yield.
3. Suboptimal Solvent: The polarity of the solvent can greatly influence the reaction rate and yield.
-
Recommendation: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) often provide better results than less polar solvents like tetrahydrofuran (THF) or toluene, especially when using aryl chlorides.
4. Inadequate Temperature: The reaction temperature is a critical parameter. Room temperature conditions may not be sufficient to drive the reaction to completion, particularly with less reactive aryl halides.
-
Recommendation: Gradually increase the reaction temperature. For aryl bromides, temperatures in the range of 50-80 °C are common, while aryl chlorides may require temperatures exceeding 100 °C.
5. Reagent Quality and Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen and moisture.
-
Recommendation: Ensure that all solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent and reagents prior to use is highly recommended.
Significant Homocoupling of this compound (Glaser Coupling)
Q2: I am observing a significant amount of the dimer of this compound as a side product. How can I minimize this Glaser coupling?
A2: The formation of alkyne dimers is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen. Here are strategies to suppress this unwanted reaction:
1. Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction without a copper co-catalyst.
-
Recommendation: Employ a copper-free Sonogashira protocol. This typically requires a more active palladium catalyst system (e.g., Pd(OAc)₂/SPhos) and may necessitate higher reaction temperatures or longer reaction times.
2. Reducing Atmosphere: Traces of oxygen can promote the oxidative homocoupling of the alkyne.
-
Recommendation: Performing the reaction under a dilute hydrogen atmosphere (e.g., a mixture of H₂ in an inert gas like argon or nitrogen) can effectively suppress the formation of the homocoupled product.
3. Use of a Protected Alkyne: Using a protected version of the alkyne can prevent self-coupling.
-
Recommendation: Consider using a silyl-protected alkyne, such as 3-((trimethylsilyl)ethynyl)benzaldehyde. The silyl group can be removed in a subsequent step under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol).
Frequently Asked Questions (FAQs)
Q3: Can the aldehyde group in this compound interfere with the Sonogashira coupling reaction?
A3: Yes, the aldehyde functional group can be sensitive to the reaction conditions. While many Sonogashira protocols are tolerant of aldehyde groups, certain side reactions can occur, especially under harsh conditions (e.g., high temperatures or strongly basic media). Potential side reactions include aldol condensation or other base-catalyzed transformations. If you suspect interference from the aldehyde group, consider using milder reaction conditions or protecting the aldehyde group.
Q4: What are suitable protecting groups for the aldehyde functionality that are compatible with Sonogashira coupling conditions?
A4: If protection of the aldehyde group is necessary, it is important to choose a protecting group that is stable to the basic and potentially nucleophilic conditions of the Sonogashira reaction.
-
Recommended Protecting Groups: Acetals and cyclic acetals (e.g., formed with ethylene glycol) are generally robust under Sonogashira conditions. They are stable to bases and nucleophiles and can be readily removed under acidic conditions after the coupling reaction.
Q5: How does the choice of the aryl halide (iodide, bromide, or chloride) affect the reaction conditions for coupling with this compound?
A5: The reactivity of the aryl halide significantly impacts the required reaction conditions. The general order of reactivity is Aryl Iodide > Aryl Bromide > Aryl Chloride.
-
Aryl Iodides: Are the most reactive and can often be coupled at or near room temperature with standard catalyst systems.
-
Aryl Bromides: Are less reactive and typically require elevated temperatures (50-100 °C) and potentially more active catalyst systems.
-
Aryl Chlorides: Are the least reactive and often require high temperatures (>100 °C) and specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of Sonogashira coupling reactions involving substrates similar to this compound. This data is compiled from various literature sources and should serve as a guide for optimizing your specific reaction.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Aryl Halide | Alkyne | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | 4-Iodoanisole | Phenylacetylene | DMF | TEA | 25 | 95 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | 4-Bromoanisole | Phenylacetylene | TEA | CuI | 80 | 88 |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | 4-Chlorotoluene | Phenylacetylene | Toluene | K₃PO₄ | 100 | 92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | 4-Bromobenzonitrile | Phenylacetylene | Dioxane | Cs₂CO₃ | 80 | 96 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Aryl Halide | Alkyne | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂/CuI | 4-Iodotoluene | Phenylacetylene | TEA | TEA | 25 | 91 |
| 2 | PdCl₂(PPh₃)₂/CuI | 4-Iodotoluene | Phenylacetylene | DMF | TEA | 25 | 95 |
| 3 | PdCl₂(PPh₃)₂/CuI | 4-Bromotoluene | Phenylacetylene | DMF | Piperidine | 60 | 90 |
| 4 | Pd(OAc)₂/SPhos | 4-Chlorotoluene | Phenylacetylene | Toluene | K₃PO₄ | 100 | 92 |
| 5 | Pd(OAc)₂/XPhos | 4-Chlorotoluene | Phenylacetylene | Dioxane | Cs₂CO₃ | 110 | 95 |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a starting point and may require optimization for your specific aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (solvent and base)
-
Anhydrous, degassed solvent (e.g., THF or DMF) if co-solvent is needed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Add triethylamine (sufficient to make a ~0.2 M solution with respect to the aryl iodide).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
preventing self-polymerization of 3-ethynylbenzaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of 3-ethynylbenzaldehyde to prevent self-polymerization and ensure its stability for reliable experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing or browning) of the solid compound. | Oxidation of the aldehyde group or initial oligomerization. | Discard the reagent as its purity is compromised. For future prevention, ensure storage under an inert atmosphere and away from light. |
| Reduced solubility of the compound in standard organic solvents. | Formation of insoluble polymers.[1] | The material is likely polymerized and should be discarded. Review storage conditions and consider adding a polymerization inhibitor. |
| Inconsistent or poor yields in reactions (e.g., Sonogashira coupling). | Presence of oligomers or polymers that can interfere with the reaction.[2][3][4][5] | Purify the this compound by recrystallization or column chromatography before use. Implement a routine quality control check to assess purity. |
| Appearance of a viscous liquid or sticky solid in the container. | Advanced polymerization. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound self-polymerization?
A1: The self-polymerization of this compound is primarily due to the reactivity of its two functional groups: the terminal alkyne and the aromatic aldehyde. The terminal alkyne can undergo oxidative coupling (Glaser-Hay coupling) in the presence of oxygen and trace metals, leading to the formation of polydiacetylenes. Additionally, the aldehyde group can be susceptible to oxidation and aldol-type condensation reactions, especially when exposed to heat, light, or contaminants.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize self-polymerization, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).
-
Light: In a dark, light-resistant container.
-
Container: Tightly sealed container to prevent exposure to air and moisture.
Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?
A3: Yes, using a polymerization inhibitor is highly recommended for long-term storage. Based on general knowledge for stabilizing similar compounds, the following radical inhibitors can be effective.
| Inhibitor | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A common and effective radical scavenger.[8] |
| Hydroquinone | 0.01 - 0.05% | Effective, but can sometimes impart color to the material. |
| Phenothiazine | 0.01 - 0.05% | A highly effective inhibitor, particularly at elevated temperatures.[9][10] |
Note: The optimal inhibitor and concentration may need to be determined empirically for your specific application. Always verify the compatibility of the inhibitor with your downstream reaction conditions.
Q4: How can I check the purity of my this compound before use?
A4: You can assess the purity of your material using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of less polar oligomers or polymers, which will have different Rf values than the monomer.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect the presence of oligomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and detect the presence of polymeric impurities by observing changes in proton and carbon signals.
Q5: Will adding an inhibitor affect my downstream reactions, such as Sonogashira coupling?
A5: It is possible that radical inhibitors could have an impact on certain transition metal-catalyzed reactions. While low concentrations of inhibitors like BHT are generally tolerated in many reactions, it is best practice to:
-
Use the lowest effective concentration of the inhibitor.
-
If necessary, remove the inhibitor by column chromatography or recrystallization of the this compound before use in sensitive reactions.
-
Perform a small-scale test reaction to confirm that the inhibitor does not negatively impact your reaction yield or kinetics.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
Objective: To quantitatively assess the purity of this compound and detect the formation of oligomers or polymers over time.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: Prepare a stock solution of freshly purified this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 0.01 to 0.5 mg/mL.
-
Sample Preparation: Accurately weigh approximately 5 mg of the stored this compound sample and dissolve it in 10 mL of acetonitrile.
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and the sample.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the this compound in the sample. The appearance of new, broader peaks at earlier retention times may indicate the presence of oligomers or polymers.
-
Visualizations
Caption: Recommended workflow for the storage and quality control of this compound.
Caption: Potential self-polymerization and degradation pathways of this compound and the role of inhibitors.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound 97 77123-56-9 [sigmaaldrich.com]
- 7. This compound 97 77123-56-9 [sigmaaldrich.com]
- 8. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
common side reactions in click chemistry using 3-ethynylbenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-ethynylbenzaldehyde in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in CuAAC reactions?
A1: The most prevalent side reactions are not exclusive to this compound but are common to many terminal alkynes in CuAAC reactions. These include:
-
Oxidative Homocoupling (Glaser Coupling): The alkyne can couple with itself to form a diyne byproduct, particularly in the presence of oxygen and Cu(II) ions.[1]
-
Oxidation of the Aldehyde Group: The benzaldehyde moiety is susceptible to oxidation to a carboxylic acid, especially if reaction conditions are not carefully controlled or if oxidizing species are present.
-
Formation of Reactive Oxygen Species (ROS): The combination of a Cu(I) catalyst and a reducing agent like sodium ascorbate can generate ROS, which may degrade sensitive substrates or reagents.[2]
-
Reaction with Nucleophiles: The aldehyde group can potentially react with nucleophilic species present in the reaction mixture, such as amines or thiols, if not properly protected.
Q2: My click reaction with this compound is not working or giving low yields. What are the possible causes?
A2: Several factors can contribute to poor reaction outcomes:
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Additionally, functional groups on your azide-containing substrate (e.g., thiols) can chelate and sequester the copper catalyst.[3][4]
-
Poor Reagent Quality: Impurities in this compound, the azide partner, or solvents can interfere with the reaction. The quality and purity of the copper source and reducing agent are also critical.[5]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or reactant concentrations can significantly impact reaction efficiency.[6] The solubility of aromatic alkynes like this compound can also be a challenge in purely aqueous systems.[3][4]
-
Degradation of Starting Materials: this compound, being an aldehyde, can be sensitive to air oxidation over time. Ensure you are using a fresh or properly stored sample.
Q3: How can I minimize the formation of the homocoupled diyne byproduct?
A3: To suppress the Glaser coupling side reaction, you should:
-
Use a Reducing Agent: The addition of a slight excess of a reducing agent, such as sodium ascorbate, helps to maintain the copper in its active Cu(I) oxidation state and prevents the formation of Cu(II) which catalyzes the homocoupling.[7]
-
Degas Your Solvents: Removing dissolved oxygen from your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is crucial.
-
Use a Ligand: Copper-stabilizing ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst from oxidation.
Q4: Are there any specific considerations for the aldehyde functional group of this compound during the click reaction?
A4: Yes, the aldehyde group requires attention:
-
Compatibility with Reducing Agents: While sodium ascorbate is a mild reducing agent, ensure it does not interfere with the aldehyde functionality under your specific reaction conditions.
-
Purification: The polarity of the aldehyde group may necessitate specific purification strategies, such as column chromatography, to separate the desired triazole product from unreacted starting material and byproducts.
-
Side Reactions with Amines: If your azide partner or other components in the reaction mixture contain primary or secondary amine groups, there is a possibility of imine formation with the aldehyde. This is generally reversible but can complicate the reaction.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered in CuAAC reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) formation) | Add a fresh solution of a reducing agent (e.g., sodium ascorbate). Use a Cu(I)-stabilizing ligand like TBTA or THPTA. |
| Copper sequestration by substrate | Use an excess of the copper catalyst and ligand.[3][4] Consider adding a sacrificial metal like Zn(II) to bind to interfering functional groups.[3][4] | |
| Poor solubility of this compound | Perform the reaction in a co-solvent system such as t-BuOH/H₂O, DMSO/H₂O, or DMF/H₂O to ensure all reactants are fully dissolved.[5] | |
| Failure of a preceding reaction step | Confirm the successful synthesis and purity of your azide partner. Perform a test reaction with a simple, reliable alkyne like phenylacetylene.[3][4] | |
| Multiple Products Observed (Complex Mixture) | Oxidative homocoupling of the alkyne | Degas all solvents and the reaction mixture thoroughly with an inert gas. Ensure an adequate amount of reducing agent is present.[7] |
| Degradation of starting materials or product | Use fresh, high-purity reagents. Analyze the stability of your product under the reaction and workup conditions. | |
| Non-specific reactions of the aldehyde | If side reactions with the aldehyde are suspected, consider protecting it as an acetal prior to the click reaction, followed by deprotection. | |
| Reaction is Sluggish or Stalls | Insufficient catalyst concentration | Optimize the catalyst loading (typically 1-5 mol%). |
| Low temperature | While many click reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction. | |
| Inappropriate solvent | Screen different solvent systems to find one that provides both good solubility and a high reaction rate. Water is known to accelerate the CuAAC reaction.[1] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 100 mM in DMSO), this compound (e.g., 100 mM in DMSO), CuSO₄·5H₂O (e.g., 50 mM in water), and sodium ascorbate (e.g., 1 M in water, freshly prepared). A stock solution of a ligand like THPTA (e.g., 250 mM in water) is also recommended.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and this compound in your chosen solvent (e.g., a mixture of t-BuOH and water).
-
Add the THPTA ligand solution (if used).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Vortex the mixture gently and allow it to react at room temperature. The reaction can be monitored by TLC or LC-MS. Typical reaction times range from 1 to 24 hours.
-
-
Workup and Purification:
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of EDTA to remove the copper catalyst.[8]
-
The organic layer is then dried and concentrated.
-
The crude product is typically purified by silica gel column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting CuAAC Reactions
Caption: A decision tree for troubleshooting common issues in CuAAC reactions.
Primary and Side Reaction Pathways
Caption: Schematic of the desired CuAAC reaction and the common oxidative homocoupling side reaction.
References
- 1. The Certainty of a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. bioclone.net [bioclone.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Ethynylbenzaldehyde Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-ethynylbenzaldehyde reaction products using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears to be decomposing on the silica gel column. What can I do?
A1: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or the formation of acetals if alcohol-based solvents are used.[1][2] Consider the following solutions:
-
Neutralize the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.[2][3]
-
Switch to a Different Stationary Phase: Use a more neutral stationary phase, such as alumina, for the chromatography.[2]
-
Avoid Reactive Solvents: Do not use alcohol-based solvents like methanol or ethanol in your eluent, as the acidic silica can catalyze the formation of hemiacetals and acetals.[2]
Q2: I'm seeing significant streaking or tailing of my product spot on the TLC plate. How can I fix this?
A2: Streaking or peak tailing can be caused by several factors:
-
Acidic Impurities: Your aldehyde may have partially oxidized to the corresponding carboxylic acid. Adding a small amount of acetic or formic acid to the eluent can suppress the ionization of this acidic impurity, resulting in a cleaner spot.[3]
-
Strong Interaction with Silica: The aldehyde may be interacting too strongly with the silica gel. As mentioned in Q1, deactivating the silica with triethylamine can help.[3][4]
-
Sample Overload: You may be spotting too much sample on the TLC plate or loading too much onto your column.[3][5] Try diluting your sample before application.[3] A concentration of about 1% is often effective for TLC analysis.[5]
Q3: The separation between my desired product and an impurity is very poor. How can I improve the resolution?
A3: Poor separation indicates that the chosen eluent system is not optimal.
-
Adjust Solvent Polarity: The goal is to find a solvent system where the desired component has an Rf value between 0.25 and 0.35, and it is well-separated from its nearest neighbor (ideally a difference in Rf of at least 0.20).[5]
-
Try Different Solvents: Test a variety of solvent systems with different polarities. Common eluents for compounds of this type include mixtures of hexane/ethyl acetate or dichloromethane/hexane.[2][6]
-
Use a Shallow Gradient: If you are using gradient elution, make the increase in polarity more gradual. A shallower gradient can often improve the separation of compounds with similar polarities.[3]
Q4: My compound won't move off the baseline of the TLC plate. What should I do?
A4: If your compound remains at the origin (Rf = 0), the eluent is not polar enough to move it up the plate. You need to increase the polarity of your solvent system. For a common system like hexane/ethyl acetate, you would increase the percentage of ethyl acetate.[3]
Q5: How do I choose the best starting solvent system for my column?
A5: Thin-Layer Chromatography (TLC) is the best method for determining the ideal solvent system.[5][7]
-
Run several TLC plates with your crude reaction mixture using different solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
The ideal eluent for column chromatography will give your desired product an Rf value of approximately 0.25-0.35.[5] This ensures the compound moves through the column effectively but allows for good separation from impurities.
Q6: The purified product from the column is still impure. What are the next steps?
A6: This suggests that the initial separation was incomplete.
-
Re-column: You may need to run a second column on the impure fractions. Use the information from your first attempt to optimize conditions, such as employing a shallower solvent gradient.[3]
-
Alternative Purification: If impurities have very similar polarity, column chromatography alone may not be sufficient. Consider other methods like recrystallization if your product is a solid. This compound is a solid at room temperature.[8] You could also attempt purification via a bisulfite adduct, which is a classic technique for purifying aldehydes.[1]
Data Presentation
The following table summarizes typical starting conditions for the column chromatography of this compound. The optimal conditions should be determined by TLC analysis of the specific reaction mixture.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds.[6][9] |
| Neutral Alumina | Alternative for acid-sensitive compounds like some aldehydes.[2] | |
| Eluent System | Hexane / Ethyl Acetate | A versatile system allowing for fine-tuning of polarity. Start with a low polarity mix (e.g., 95:5) and increase ethyl acetate content as needed.[3][6] |
| Hexane / Diethyl Ether | Another effective system. A 97:3 mixture has been suggested for eluting aldehydes while retaining more polar impurities like alcohols and acids.[1] | |
| TLC Analysis | ||
| Ideal Product Rf | 0.25 - 0.35 | Provides good separation and a reasonable elution time from the column.[5] |
| Visualization | UV Light (254 nm) | Aromatic rings and conjugated systems in this compound are UV-active.[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[9]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample and eluent addition.[9]
-
Pre-elute the column with the starting eluent system determined by your TLC analysis.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[9]
-
Start with the low-polarity eluent system determined from TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).[6]
-
If necessary, gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute compounds that are more strongly adsorbed to the silica.[3]
-
-
Monitoring the Separation:
-
Use TLC to analyze the collected fractions and identify which ones contain the pure product.[7] Spot the crude mixture, the pure standard (if available), and aliquots from several fractions on the same TLC plate.
-
-
Product Isolation:
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. magritek.com [magritek.com]
- 8. This compound 97 77123-56-9 [sigmaaldrich.com]
- 9. orgsyn.org [orgsyn.org]
troubleshooting low yields in 3-ethynylbenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-ethynylbenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a two-step process: a Sonogashira coupling of an aryl halide (e.g., 3-bromobenzaldehyde) with a protected alkyne (e.g., trimethylsilylacetylene), followed by deprotection.
Problem 1: Low or No Yield of 3-((trimethylsilyl)ethynyl)benzaldehyde (Sonogashira Coupling Step)
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is crucial for the reaction. Ensure that the catalyst is of good quality and has been stored under appropriate conditions to prevent deactivation.
-
Insufficient Degassing: Sonogashira reactions are often sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium(0) catalyst.[1] Ensure all solvents and the reaction mixture are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield. Refer to the tables below for a comparison of different reaction parameters. For aryl bromides like 3-bromobenzaldehyde, higher temperatures may be required compared to more reactive aryl iodides.[1]
-
Poor Quality Reagents: Ensure that the 3-bromobenzaldehyde, trimethylsilylacetylene, and base are pure and free from contaminants that could poison the catalyst.
Table 1: Comparison of Catalysts for Sonogashira Coupling of Aryl Halides
| Catalyst | Typical Loading (mol%) | Comments |
| Pd(PPh₃)₂Cl₂ | 1-5 | Commonly used, but may require higher temperatures for aryl bromides. |
| Pd(OAc)₂ with a phosphine ligand | 0.5-2 | The choice of phosphine ligand is critical and can improve yields. |
| Pd(PPh₃)₄ | 1-5 | Effective but can be sensitive to air and moisture. |
Table 2: Comparison of Bases for Sonogashira Coupling
| Base | Strength | Comments |
| Triethylamine (Et₃N) | Moderate | Commonly used, also acts as a solvent in some cases. |
| Diisopropylamine (DIPA) | Moderate | Another common amine base. |
| Potassium Carbonate (K₂CO₃) | Moderate | Can be effective, particularly in polar aprotic solvents. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Often gives good yields but is more expensive. |
Problem 2: Presence of Significant Side Products
Primary Side Product: Homocoupling of Trimethylsilylacetylene (Glaser Coupling)
-
Cause: This side reaction is promoted by the presence of oxygen and the copper(I) co-catalyst.[2]
-
Solution:
-
Rigorous Degassing: As mentioned above, minimize oxygen in the reaction vessel.
-
Copper-Free Conditions: While the copper co-catalyst generally increases the reaction rate, it can be omitted in some protocols to reduce homocoupling.[3] This may require higher temperatures or more active catalyst systems.
-
Slow Addition of Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling reaction.
-
Problem 3: Incomplete Deprotection of the Trimethylsilyl (TMS) Group
Possible Causes and Solutions:
-
Ineffective Deprotection Reagent: The choice of reagent and reaction conditions is crucial for complete deprotection.
-
Potassium Carbonate in Methanol: This is a mild and common method. Ensure the potassium carbonate is anhydrous and use a sufficient excess. The reaction may require several hours at room temperature.[4]
-
Tetrabutylammonium Fluoride (TBAF): This is a very effective reagent, but it can be challenging to remove during workup. Use a slight excess and monitor the reaction by TLC.
-
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed.
Problem 4: Difficulty in Product Purification
Challenges and Solutions:
-
Aldehyde Sensitivity: Aldehydes can be sensitive to both acidic and basic conditions and may be prone to oxidation. It is sometimes recommended to add a small amount of a neutral amine like triethylamine to the eluent during column chromatography to prevent decomposition on silica gel.[5]
-
Recrystallization:
-
Solvent Selection: Finding a suitable solvent is key. The ideal solvent will dissolve the compound when hot but not when cold.[6] For this compound, toluene has been reported as a suitable recrystallization solvent.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals.[7]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. For aldehydes, a common eluent system is a mixture of hexane and ethyl acetate.[8] The optimal ratio should be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common route involves:
-
Sonogashira Coupling: Reaction of 3-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group using a reagent like potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF to yield the final product.
Q2: Why is a protecting group used on the alkyne?
A2: The trimethylsilyl (TMS) group is used to protect the terminal alkyne's acidic proton. This prevents the alkyne from undergoing self-coupling (Glaser coupling), which would lead to the formation of an unwanted symmetrical diyne byproduct.[3][9]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is the most common method. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can observe the disappearance of the starting materials and the appearance of the product spot(s).
Q4: My Sonogashira reaction is not working with 3-bromobenzaldehyde. What should I try?
A4: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[1] If you are experiencing low yields, consider the following:
-
Increase the reaction temperature.
-
Use a more active catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine ligand.
-
Ensure your reagents and solvents are of high purity and anhydrous.
-
If possible, switch to the more reactive 3-iodobenzaldehyde.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Palladium catalysts and copper salts can be toxic. Handle them with appropriate personal protective equipment (PPE).
-
Organic solvents like THF and DMF are flammable and have specific health hazards. Work in a well-ventilated fume hood.
-
Bases like triethylamine are corrosive and have strong odors.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 3-Bromobenzaldehyde with Trimethylsilylacetylene
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzaldehyde (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.01-0.05 eq.).
-
Add anhydrous triethylamine (2.0-3.0 eq.) and an anhydrous solvent such as THF or DMF.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2-1.5 eq.) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-((trimethylsilylethynyl)benzaldehyde.
Protocol 2: Deprotection of 3-((trimethylsilylethynyl)benzaldehyde
Method A: Using Potassium Carbonate [4]
-
Dissolve the crude 3-((trimethylsilylethynyl)benzaldehyde in methanol.
-
Add anhydrous potassium carbonate (2-3 eq.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Method B: Using TBAF
-
Dissolve the crude 3-((trimethylsilylethynyl)benzaldehyde in THF.
-
Add a 1M solution of TBAF in THF (1.1-1.2 eq.) dropwise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate. Note that removing all TBAF-related byproducts can be challenging.[10]
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yields in the Sonogashira coupling step.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. rsc.org [rsc.org]
- 9. gelest.com [gelest.com]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base and solvent conditions for 3-ethynylbenzaldehyde reactions
Technical Support Center: Optimizing Reactions with 3-Ethynylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing reactions involving this compound. The content focuses on overcoming common challenges related to base and solvent selection, particularly in Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile reaction for this compound? A1: The Sonogashira cross-coupling reaction is the most powerful and widely used method for forming carbon-carbon bonds with terminal alkynes like this compound.[1] This reaction couples the alkyne with aryl or vinyl halides under mild conditions, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]
Q2: What are the critical components of a Sonogashira coupling reaction? A2: A typical Sonogashira coupling involves the terminal alkyne (this compound), an aryl or vinyl halide, a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂), a copper(I) salt co-catalyst (usually CuI), and a suitable base in an appropriate solvent.[1][2]
Q3: Why is the aldehyde group on this compound a concern? A3: The aldehyde functional group is sensitive to certain reaction conditions. It can undergo side reactions such as condensation (e.g., Knoevenagel, aldol) or polymerization, especially under strongly basic conditions or at elevated temperatures.[3][4] Therefore, reaction conditions must be chosen carefully to preserve the aldehyde moiety.
Q4: What is "homocoupling" and why is it a problem? A4: Homocoupling (also known as Glaser or Hay coupling) is a common side reaction where two molecules of the terminal alkyne (this compound) couple to form a diyne byproduct.[5] This is undesirable as it consumes the often-valuable alkyne starting material, reducing the yield of the desired cross-coupled product.[5]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: My Sonogashira coupling reaction with this compound is failing or providing a very low yield. What are the common causes and solutions? A: Low yields can stem from multiple factors related to reagents, atmosphere, or reaction conditions. A systematic approach is needed to identify the issue.[6][7]
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂), it must be reduced in situ.[1] Ensure your palladium source is of good quality. If the solution turns black, it may indicate palladium black precipitation (catalyst death).[8] Consider using a different ligand, such as dppf, which can be more robust.[9]
-
Poor Reagent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed.[6][8] Oxygen can facilitate undesirable homocoupling and deactivate the catalyst.[5] The amine base should be distilled if it is not fresh.[8]
-
Inadequate Temperature: Sonogashira reactions with less reactive aryl halides (bromides, and especially chlorides) may require higher temperatures to facilitate the rate-limiting oxidative addition step.[9] If no reaction is observed, consider incrementally increasing the temperature.[6]
-
Incorrect Base/Solvent System: The choice of base and solvent is critical. The base neutralizes the HX byproduct and is involved in the catalytic cycle.[2] Highly coordinating solvents like DMF can sometimes inhibit the reaction at lower temperatures.[9] A solvent screen may be necessary to find the optimal conditions.[10]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. BJOC - Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions [beilstein-journals.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Purification of Protein Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove unreacted 3-ethynylbenzaldehyde from a protein sample after a bioconjugation or labeling experiment.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my protein sample?
A1: Unreacted this compound can interfere with downstream applications in several ways. The aldehyde group is reactive and can form covalent bonds (Schiff bases) with primary amines, such as the side chains of lysine residues on your protein of interest or other proteins in a complex mixture.[1][2] This can lead to unintended protein cross-linking, aggregation, or modification, potentially altering the protein's structure and function. Furthermore, the presence of this small molecule can interfere with analytical techniques like mass spectrometry and may elicit unwanted biological responses in cellular or in vivo studies.
Q2: What are the main challenges in removing this compound?
A2: The primary challenge is the reactive nature of the aldehyde group, which can form reversible covalent bonds with proteins.[3][4] This interaction can make its removal by standard non-denaturing purification methods less efficient. Therefore, a strategy to either reverse these bonds or to permanently cap the reactive aldehyde is often necessary before proceeding with purification.
Q3: What are the recommended general strategies for removing small molecules like this compound from protein samples?
A3: The most common and effective strategies for removing small molecules from protein samples are:
-
Dialysis: A process that separates molecules based on size through a semi-permeable membrane.[5][6]
-
Size Exclusion Chromatography (SEC) / Desalting: A chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin.[7][8]
-
Protein Precipitation: A method to selectively precipitate proteins from a solution, leaving soluble small molecules behind.[9]
Q4: Can I remove this compound by simply using one of the standard methods mentioned above?
A4: While these methods are effective for removing non-interacting small molecules, the reactivity of this compound necessitates a preliminary "quenching" step. Quenching involves adding a reagent that specifically reacts with the aldehyde group, converting it into a more stable and less reactive functional group. This prevents further reactions with your protein and facilitates its removal.
Q5: What are suitable quenching agents for this compound?
A5: Excellent quenching agents for aldehydes in a biological context are nucleophiles that form stable adducts under mild conditions. Recommended options include:
-
Hydroxylamine (or its derivatives like aminooxy compounds): Reacts with aldehydes to form stable oximes.[10][11][12][13][14][15]
-
Hydrazine (or its derivatives): Reacts with aldehydes to form stable hydrazones.[10][16][17][18]
-
Primary amine-containing buffers (e.g., Tris): Can be used to quench the reaction, although the resulting Schiff base is less stable than oximes or hydrazones.[3]
Troubleshooting Guides
Problem 1: Low protein recovery after purification.
| Possible Cause | Troubleshooting Step |
| Protein precipitation during quenching or purification. | Optimize the concentration of the quenching agent. Ensure the pH and buffer conditions are suitable for your protein's stability. Consider performing the steps at a lower temperature (e.g., 4°C). |
| Non-specific binding of the protein to the purification matrix (e.g., dialysis membrane, SEC resin). | Pre-treat the dialysis membrane according to the manufacturer's instructions. For SEC, ensure the column is well-equilibrated with the appropriate buffer. If using precipitation, ensure the resolubilization buffer is effective. |
| Protein denaturation. | Avoid harsh conditions such as extreme pH or high concentrations of organic solvents. Ensure the chosen quenching and purification methods are mild and compatible with your protein.[7][9] |
Problem 2: Presence of unreacted this compound in the final sample.
| Possible Cause | Troubleshooting Step |
| Incomplete quenching of the aldehyde. | Increase the molar excess of the quenching agent. Optimize the reaction time and temperature for the quenching step. Ensure the pH of the reaction is optimal for the chosen quenching agent (e.g., slightly acidic for oxime formation).[11][16] |
| Inefficient removal of the quenched adduct. | For dialysis, increase the number of buffer changes and the total dialysis time.[5] For SEC, ensure the column has the appropriate size exclusion limit to separate the quenched adduct from the protein. |
| Reversibility of Schiff base formation. | If quenching was not performed, the reversible Schiff base between the aldehyde and the protein may dissociate during analysis, releasing the free aldehyde. Implement a quenching step before purification. |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound
This protocol describes the inactivation of the reactive aldehyde group prior to purification.
Materials:
-
Protein sample containing unreacted this compound.
-
Quenching agent stock solution (e.g., 1 M hydroxylamine hydrochloride, pH 7.0, or 1 M hydrazine hydrate, pH 7.5).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
To your protein reaction mixture, add the quenching agent stock solution to a final concentration of 10-50 mM. A 10 to 50-fold molar excess of the quenching agent over the initial concentration of this compound is recommended.[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Proceed immediately to a purification protocol to remove the quenched adduct and excess quenching agent.
Protocol 2: Removal of Quenched this compound by Dialysis
Materials:
-
Quenched protein sample.
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) that will retain your protein.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker and stir plate.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched protein sample into the dialysis tubing/cassette.
-
Place the sealed dialysis unit in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[5]
-
Stir the buffer gently at 4°C.
-
Perform at least three buffer changes over a period of 24 hours. A typical schedule is one change after 2-4 hours, a second after another 2-4 hours, and the final dialysis overnight.[5]
-
Recover the purified protein sample from the dialysis unit.
Protocol 3: Removal of Quenched this compound by Size Exclusion Chromatography (Desalting)
Materials:
-
Quenched protein sample.
-
Desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer.
-
Chromatography system or centrifuge for spin columns.
Procedure:
-
Equilibrate the desalting column with at least 5 column volumes of the desired buffer.
-
Apply the quenched protein sample to the column. The sample volume should not exceed 30% of the total column volume for optimal separation.[19]
-
Elute the sample with the equilibration buffer.
-
Collect the fractions. The protein will elute in the void volume, while the smaller quenched adduct and excess quenching agent will be retarded by the resin and elute later.
-
Pool the protein-containing fractions.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle | Typical Protein Recovery | Time Required | Pros | Cons |
| Dialysis | Size-based diffusion across a semi-permeable membrane.[5] | > 90% | 12-48 hours | Gentle, high recovery, suitable for large volumes. | Time-consuming, potential for sample dilution. |
| Size Exclusion Chromatography (Desalting) | Size-based separation through a porous resin.[7] | > 95% | < 30 minutes | Fast, high recovery, also allows for buffer exchange. | Can result in sample dilution, potential for non-specific binding. |
| Protein Precipitation | Altering solvent conditions to reduce protein solubility.[9] | 80-95% | 1-3 hours | Concentrates the protein, can remove a wide range of contaminants. | Risk of protein denaturation, pellet can be difficult to resolubilize. |
Visualizations
Caption: Workflow for removing unreacted this compound.
Caption: Quenching reaction of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein modification by aldehydophospholipids and its functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 10. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. quora.com [quora.com]
- 14. testbook.com [testbook.com]
- 15. gauthmath.com [gauthmath.com]
- 16. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
Technical Support Center: Dealing with Poor Solubility of 3-Ethynylbenzaldehyde Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 3-ethynylbenzaldehyde and its conjugates.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound conjugates poorly soluble in aqueous solutions?
A1: this compound and its derivatives are aromatic aldehydes.[1][2] Their structure, characterized by a phenyl group, is hydrophobic, leading to poor solubility in aqueous solutions.[3] The "like dissolves like" principle suggests that polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4][5] The aromatic nature of these conjugates makes them inherently more soluble in organic solvents than in aqueous buffers like phosphate-buffered saline (PBS).
Q2: What are the initial steps to troubleshoot the poor solubility of my conjugate?
A2: The recommended initial approach is to first dissolve your conjugate in a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[3] This stock can then be diluted into your final aqueous medium. It is crucial to observe for any precipitation upon dilution.[3] If precipitation occurs, you may need to decrease the final concentration or try an alternative solubilization method.[3]
Q3: How does pH influence the solubility of these conjugates?
A3: The pH of a solution can significantly impact the solubility of ionizable compounds.[5][6][7] For conjugates containing acidic or basic functional groups, adjusting the pH can convert the molecule into its more soluble ionic (salt) form.[5][8] For instance, a conjugate with a carboxylic acid group will be more soluble at a higher pH, while a conjugate with an amine group will be more soluble at a lower pH.[9][10]
Q4: Can I use temperature to improve the solubility of my conjugate?
A4: For most substances, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[5][6] Therefore, gentle heating can help dissolve your conjugate. However, this is more of a consideration for storage and initial dissolution rather than for experiments conducted at specific temperatures (e.g., body or room temperature).[5] Also, be mindful of the thermal stability of your conjugate.
Q5: When should I consider using advanced solubilization techniques like surfactants or cyclodextrins?
A5: If co-solvents are not effective or are incompatible with your experimental system (e.g., cell-based assays), you should consider surfactants or cyclodextrins. Surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[3][11] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[3][10][12]
Troubleshooting Guides
Problem 1: My this compound conjugate precipitates out of the aqueous buffer when preparing a stock solution.
Root Cause: The aqueous solubility limit of the conjugate has been exceeded. Aromatic compounds like this compound are often hydrophobic.[3]
Solution Workflow:
-
Use a Co-solvent: First, dissolve the conjugate in a minimal volume of a water-miscible organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a concentrated primary stock.[3]
-
Dilute into Aqueous Buffer: Perform serial or single dilutions of the primary stock into your final aqueous buffer (e.g., PBS, cell media).
-
Mix Thoroughly: Vortex or mix well after each dilution step.
-
Observe: Check for any signs of precipitation.
Troubleshooting Steps:
-
Decrease Final Concentration: Your target concentration may be too high for the aqueous system.
-
Increase Co-solvent Percentage: If your experiment allows, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility. Be cautious, as high concentrations of organic solvents can be toxic in biological assays.
-
Try Alternative Solubilization Methods: If co-solvents fail, consider using surfactants or cyclodextrins.[3]
Problem 2: My conjugate is soluble in an organic solvent but precipitates during my aqueous-based reaction (e.g., Click Chemistry).
Root Cause: The addition of aqueous reagents or buffers changes the overall polarity of the solvent system, causing the hydrophobic conjugate to precipitate. This is a common issue in reactions like copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), which are often performed in aqueous or partially aqueous systems.[13][14]
Solution Workflow:
-
Optimize Solvent System: Instead of a purely aqueous system, use a mixture of a water-miscible organic solvent and water (e.g., t-BuOH/H2O, DMSO/water).[15]
-
Add Reagents Strategically: Dissolve the this compound conjugate in the organic co-solvent first. In a separate vial, dissolve the other reaction components (e.g., azide, copper catalyst, reducing agent) in the aqueous buffer.
-
Combine Slowly: Add the aqueous solution to the organic solution slowly while stirring or vortexing to prevent localized high concentrations that can lead to precipitation.
-
Use a Ligand: For Click Chemistry, using a ligand like THPTA can improve the efficiency of the reaction in partially or completely aqueous solutions.[13]
Problem 3: A precipitate forms during the workup and extraction of my reaction mixture.
Root Cause: Changes in the solvent environment (e.g., adding an aqueous solution to an organic reaction mixture) can cause the product or byproducts to precipitate, often at the interface between the organic and aqueous layers.[16]
Solution Workflow:
-
Add More Solvent: Try adding more of the organic solvent used for the extraction to dissolve the precipitate.
-
Filter the Mixture: If the precipitate is insoluble in both layers, you may need to filter the entire biphasic mixture through a pad of Celite to remove the solid before proceeding with the separation of the liquid layers.
-
Wash with Water: If a gooey precipitate forms, continue washing with water to remove most of it. Then, use a drying agent like sodium sulfate to absorb the rest.[16]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆O | [1][2] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| Melting Point | 75-80 °C | [1] |
| Form | Solid | [1] |
| XLogP3 | 1.8 | [2] |
| Polar Surface Area | 17.1 Ų | [2] |
The positive XLogP3 value indicates a preference for lipidic (non-polar) environments over aqueous ones, highlighting its hydrophobic nature.
Table 2: Common Co-solvents for Solubilizing Aromatic Compounds
| Co-solvent | Abbreviation | Properties |
| Dimethyl Sulfoxide | DMSO | Aprotic, water-miscible, strong solubilizing power for a wide range of compounds. |
| Ethanol | EtOH | Protic, water-miscible, commonly used in biological applications. |
| Dimethylformamide | DMF | Aprotic, water-miscible, effective for many organic compounds. |
| Acetonitrile | MeCN | Aprotic, water-miscible, often used in chromatography and as a reaction solvent.[17] |
| tert-Butanol | t-BuOH | Protic, miscible with water, often used in solvent mixtures for reactions like Click Chemistry.[15] |
Table 3: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of acidic or basic compounds, forming more soluble salts.[8] | Simple, effective for ionizable drugs.[8] | Only applicable to compounds with acidic or basic functional groups. |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar solutes.[10] | Simple to implement, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| Surfactants | Form micelles that encapsulate hydrophobic compounds.[11] | High solubilizing capacity. | Can interfere with some assays; potential toxicity.[8] |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules.[12] | Biocompatible, can improve stability. | Can be expensive, may not be suitable for all molecule sizes. |
| Particle Size Reduction | Increases the surface area of the solid compound, which can improve the dissolution rate.[6][18] | A physical modification that doesn't add excipients. | May not be sufficient for very poorly soluble compounds. |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Poorly Soluble Conjugate Using a Co-solvent
Objective: To prepare a stock solution of a this compound conjugate that is soluble and suitable for dilution in aqueous media.
Materials:
-
This compound conjugate powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Primary Stock Preparation:
-
Weigh out a precise amount of the conjugate powder (e.g., 1.3 mg for a 10 mM stock if the MW is ~130 g/mol ) and place it into a sterile vial.
-
Add a minimal volume of DMSO (e.g., 100 µL) to the vial to dissolve the powder completely. Vortex if necessary. This creates a high-concentration primary stock solution (e.g., 100 mM).
-
-
Working Stock Preparation:
-
Perform a serial dilution of the primary stock into your aqueous buffer. For example, to make a 1 mM working solution with 1% DMSO, add 10 µL of the 100 mM primary stock to 990 µL of the aqueous buffer.
-
-
Final Dilution:
-
Use the working stock for further dilutions into your experimental medium (e.g., cell culture media).
-
-
Observation:
-
After each dilution, visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, the solubility limit has been exceeded.
-
Protocol 2: Solubility Testing in Different pH Buffers
Objective: To determine if the solubility of a conjugate is pH-dependent.
Materials:
-
This compound conjugate
-
A series of buffers with different pH values (e.g., pH 2, pH 7, pH 9)
-
Water bath or incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the solid conjugate to separate vials, each containing a different pH buffer.
-
Equilibration: Incubate the vials overnight in a water bath at a controlled temperature (e.g., 37 °C) to ensure equilibrium is reached.[12]
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully take an aliquot of the supernatant from each vial and determine the concentration of the dissolved conjugate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[12][19]
-
Comparison: Compare the measured concentrations across the different pH values to determine the effect of pH on solubility.
Protocol 3: Example Click Chemistry Reaction with a Poorly Soluble Conjugate
Objective: To perform a copper-catalyzed click chemistry reaction while maintaining the solubility of a hydrophobic this compound conjugate.
Materials:
-
This compound conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
tert-Butanol (t-BuOH) and deionized water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the this compound conjugate in t-BuOH.
-
Dissolve the azide-containing molecule in a 1:1 mixture of t-BuOH and water.
-
Prepare aqueous stock solutions of CuSO₄, THPTA, and sodium ascorbate.[13]
-
-
Reaction Setup:
-
In a reaction vial, add the solution of the this compound conjugate.
-
Add the solution of the azide-containing molecule.
-
Add the THPTA solution, followed by the CuSO₄ solution. Mix gently.[13]
-
-
Initiate Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[13]
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature. Monitor the progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Visualizations
Caption: A flowchart for troubleshooting poor solubility.
Caption: How co-solvents improve solubility.
Caption: A workflow for click chemistry reactions.
References
- 1. This compound 97 77123-56-9 [sigmaaldrich.com]
- 2. This compound | C9H6O | CID 2771644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. jocpr.com [jocpr.com]
- 12. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. Troubleshooting [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifechemicals.com [lifechemicals.com]
Technical Support Center: Sonogashira Coupling of 3-Ethynylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 3-ethynylbenzaldehyde during Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction with this compound?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction where two molecules of a terminal alkyne, in this case, this compound, react with each other to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst enhances the rate of the desired Sonogashira coupling, it also catalyzes this unwanted side reaction.
Q3: How can I minimize or prevent the homocoupling of this compound?
A3: Several strategies can be employed:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.
-
Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid Glaser coupling.
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.
-
Slow addition of the alkyne: Adding this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: Which ligands are recommended to suppress homocoupling?
A4: The choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can often favor the desired cross-coupling pathway. However, the optimal ligand is often substrate-dependent, and screening may be necessary.
Q5: How do the base and solvent affect the amount of homocoupling?
A5: The base and solvent system is critical. The base is required to deprotonate the terminal alkyne. Its strength and steric properties can affect the reaction outcome. The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species. For copper-free conditions, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in solvents like toluene or 1,4-dioxane have been shown to be effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of homocoupled product observed | Presence of oxygen in the reaction. | Ensure all reagents and solvents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| High concentration of copper co-catalyst. | Reduce the loading of the copper(I) salt or, preferably, switch to a copper-free protocol. | |
| High concentration of this compound. | Add the this compound solution dropwise to the reaction mixture over an extended period. | |
| Low or no yield of the desired cross-coupled product | Inactive palladium catalyst. | Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst that is more stable and readily forms the active catalytic species. |
| Inappropriate ligand for the substrate. | Screen a variety of phosphine ligands, particularly bulky and electron-rich ones like SPhos, XPhos, or cataCXium A. | |
| Insufficiently strong or inappropriate base. | For copper-free conditions, consider using stronger inorganic bases like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous. | |
| Low reaction temperature. | While room temperature is desirable, some less reactive aryl halides may require heating. Incrementally increase the temperature and monitor the reaction progress. | |
| Formation of palladium black (catalyst decomposition) | Impurities in reagents or solvents. | Use high-purity, anhydrous solvents and reagents. |
| Incompatible solvent. | Some solvents can promote catalyst decomposition. Consider switching to a different solvent system (e.g., toluene, dioxane, or DMF). |
Data Presentation: Comparison of Reaction Conditions
| Condition | Catalyst System | Base | Solvent | Temperature | Cross-Coupling Yield (Representative) | Homocoupling (Qualitative) | Reference |
| Copper-Catalyzed | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | Room Temp - 50°C | Variable | Can be significant without strict O₂ exclusion | |
| Copper-Free | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100°C | Good to Excellent | Minimized | |
| Copper-Free, Room Temp | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | Good to Excellent | Minimized | |
| Copper-Free, Air-Stable Precatalyst | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Excellent | Minimized |
Note: Yields are highly dependent on the specific aryl halide used in the coupling reaction.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagent Preparation:
-
Ensure all solvents (e.g., toluene) are anhydrous and degassed.
-
The aryl halide, this compound, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and base (e.g., K₃PO₄) should be of high purity. All solid reagents should be dried in a vacuum oven.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add anhydrous, degassed toluene (5 mL).
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.2 mmol, 1.2 equiv) in degassed toluene (2 mL) dropwise via a syringe pump over 1-2 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing Sonogashira and Glaser coupling pathways.
Caption: Troubleshooting workflow for high homocoupling.
Technical Support Center: Efficient Cross-Coupling of 3-Ethynylbenzaldehyde
Welcome to the technical support center for the cross-coupling of 3-ethynylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to provide clear and actionable solutions to common challenges encountered during synthetic cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for this compound?
A1: The Sonogashira cross-coupling reaction is a highly effective and widely used method for coupling terminal alkynes like this compound with aryl or vinyl halides.[1] This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] Other viable options include the Suzuki and Heck reactions, depending on the specific coupling partner and desired product.
Q2: What are the essential components of a Sonogashira reaction for this substrate?
A2: A typical Sonogashira reaction involves the following key components:
-
Aryl or Vinyl Halide: The coupling partner for this compound.
-
Palladium Catalyst: The primary catalyst for the formation of the new carbon-carbon bond.
-
Copper(I) Co-catalyst: Often used to increase the reaction rate, though copper-free protocols exist.[1][3]
-
Base: Typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used to neutralize the hydrogen halide byproduct.[1][4]
-
Solvent: An appropriate solvent is needed to dissolve the reactants and facilitate the reaction.
Q3: Is it necessary to protect the aldehyde group in this compound during the cross-coupling reaction?
A3: While many cross-coupling reactions are tolerant of the aldehyde functionality, protection may be necessary to prevent side reactions, especially when using highly reactive organometallic reagents.[5] The aldehyde proton can be abstracted by strong bases, potentially leading to side reactions like hydrodehalogenation.[6] If side reactions involving the aldehyde are observed, converting it to a more stable functional group, such as an acetal, prior to coupling is a common strategy.[6]
Q4: What causes the formation of a black precipitate (palladium black) in my reaction, and how can I prevent it?
A4: The formation of palladium black indicates the decomposition of the palladium catalyst to its inactive metallic form.[1][7][8] This can be caused by high reaction temperatures, the absence of a stabilizing ligand, or running the reaction under non-anaerobic conditions.[1][8] To prevent this, consider using a ligand that effectively stabilizes the palladium catalyst, such as a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC).[1] Ensuring the reaction is conducted under a strictly inert atmosphere is also crucial.[1]
Q5: I am observing significant homocoupling of this compound (Glaser coupling). How can this be minimized?
A5: Glaser homocoupling is a common side reaction for terminal alkynes, particularly in the presence of a copper(I) co-catalyst and oxygen.[1][3] To minimize this, it is critical to run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[3] Alternatively, switching to a copper-free Sonogashira protocol can eliminate this side reaction.[1][3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the cross-coupling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps | Expected Outcome |
| Low or No Product Yield | 1. Inactive catalyst system.[3] 2. Low reactivity of the coupling partner (e.g., aryl chloride).[3] 3. Catalyst inhibition by the substrate. | 1. Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[3][6] 2. For less reactive halides, increase the reaction temperature and use a more robust catalyst system. 3. Consider protecting the aldehyde group if substrate inhibition is suspected. | Improved reaction conversion and higher yield of the desired product. |
| Significant Formation of Dehalogenated Byproduct | 1. Presence of a proton source (e.g., water).[6] 2. The base is too strong, leading to protonolysis.[6] 3. Reductive elimination is slow compared to dehalogenation. | 1. Ensure all reagents and solvents are strictly anhydrous.[6] 2. Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6] 3. Employ bulky, electron-rich phosphine ligands to accelerate reductive elimination.[6] | Minimized formation of the dehalogenated side product and increased selectivity for the cross-coupled product. |
| Formation of Glaser Homocoupling Product | Presence of oxygen and a copper(I) co-catalyst.[1][3] | 1. Ensure strictly anaerobic reaction conditions through thorough degassing.[3] 2. Switch to a copper-free Sonogashira protocol.[1][3] | Significant reduction or elimination of the alkyne homocoupling byproduct. |
| Reaction Stalls or is Sluggish | 1. Catalyst deactivation (formation of palladium black).[8] 2. Insufficient catalyst loading. | 1. Add a stabilizing ligand, such as a phosphine ligand, if using a "ligand-free" system.[8] 2. Increase the catalyst loading incrementally while monitoring for improvement. | The reaction proceeds to completion in a reasonable timeframe. |
| Decomposition of Starting Material or Product | 1. The reaction temperature is too high.[1] 2. The aldehyde group is participating in side reactions. | 1. Lower the reaction temperature and/or shorten the reaction time.[1] 2. Protect the aldehyde group with a suitable protecting group (e.g., acetal) before the coupling reaction.[6] | Improved stability of the reactants and product, leading to a cleaner reaction profile and higher isolated yield. |
Catalyst and Ligand Selection Data
The choice of catalyst and ligand is critical for a successful cross-coupling reaction. The following table summarizes common catalyst systems for different cross-coupling reactions relevant to this compound.
| Reaction Type | Palladium Source | Ligand | Typical Catalyst Loading (mol%) | Notes |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, XPhos, SPhos | 1 - 5 | Bulky, electron-rich phosphine ligands can improve performance with challenging substrates.[3] |
| Suzuki | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | P(t-Bu)₃, PCy₃, SPhos, XPhos | 1 - 5 | N-heterocyclic carbene (NHC) ligands are also effective, particularly for aryl chlorides.[9] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | 0.1 - 3 | For highly reactive aryl iodides, the reaction can sometimes proceed without a phosphine ligand ("ligand-free").[8] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq.).
-
Substrate Addition: Add this compound (1.1 - 1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or a mild aqueous acid to remove the amine base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Copper-Free Sonogashira Protocol
-
Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 eq.) and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add a degassed solvent (e.g., acetonitrile or 1,4-dioxane) and an inorganic base (e.g., Cs₂CO₃, 2.0 eq.).[3]
-
Substrate Addition: Add this compound (1.5 eq.) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.[3]
-
Work-up and Purification: Follow the same procedure as for the general protocol.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
Technical Support Center: Characterization of Unexpected Byproducts in 3-Ethynylbenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethynylbenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of a Higher Molecular Weight, Insoluble White Precipitate in Sonogashira Coupling Reactions.
Q1: During a Sonogashira coupling reaction with this compound, I observed the formation of a significant amount of a white solid that is insoluble in my reaction solvent. What is this byproduct and how can I avoid it?
A1: The most common byproduct in Sonogashira coupling reactions involving terminal alkynes like this compound is the homocoupled dimer, 1,4-bis(3-formylphenyl)buta-1,3-diyne. This reaction, often referred to as Glaser or Hay coupling, is promoted by the copper co-catalyst in the presence of oxygen.[1][2][3][4]
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a key promoter of homocoupling.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and the reaction is run under a positive pressure of the inert gas.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. It is crucial to use freshly degassed solvents for the reaction.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider using a copper-free Sonogashira protocol. Several modern methods have been developed that mitigate this side reaction.
-
Protecting Groups: For critical applications, the terminal alkyne can be protected, for example, as a trimethylsilyl (TMS) alkyne. The coupling reaction is then performed, followed by deprotection of the TMS group.
Q2: How can I characterize the homocoupled dimer?
| Technique | Expected Observations |
| ¹H NMR | Resonances in the aromatic region (7.5-8.0 ppm) and a singlet for the aldehyde proton (~10.0 ppm). The integration of the aromatic protons to the aldehyde proton would be 4:1 for each phenyl ring. |
| ¹³C NMR | Peaks corresponding to the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (125-140 ppm), and the alkyne carbons (~75-85 ppm).[5] |
| Mass Spec | The expected molecular weight for C₁₈H₁₀O₂ is approximately 258.27 g/mol . Look for the corresponding molecular ion peak. |
| IR | Characteristic stretches for the aldehyde C=O (~1700 cm⁻¹), C≡C (~2150 cm⁻¹, may be weak or absent due to symmetry), and aromatic C-H (~3050 cm⁻¹). |
Issue 2: Formation of a Polymeric Material.
Q3: I am not performing a coupling reaction, but I am still observing the formation of a high molecular weight, soluble material. What could this be?
A3: this compound can undergo self-polymerization, particularly in the presence of transition metal catalysts like Rhodium(I) complexes. This results in the formation of poly(this compound), which is often a soluble polymer.
Troubleshooting Steps:
-
Avoid Unintended Catalysts: Ensure your reaction setup is free from trace metals that could catalyze polymerization.
-
Control Temperature: Polymerization can sometimes be initiated or accelerated at higher temperatures. Running the reaction at a lower temperature may minimize this side reaction.
-
Use Inhibitors: For storage or reactions where polymerization is a concern, the addition of a radical inhibitor (e.g., BHT) might be beneficial, although this should be tested for compatibility with your desired reaction.
Issue 3: Unexpected Formation of a Carboxylic Acid.
Q4: My final product appears to be more polar than expected, and I have analytical data suggesting the presence of a carboxylic acid. How could this have happened?
A4: The aldehyde functional group in this compound is susceptible to oxidation to a carboxylic acid, forming 3-ethynylbenzoic acid. This can occur under relatively mild conditions, especially if the reaction mixture is exposed to air for extended periods, or if oxidizing agents are present.
Troubleshooting Steps:
-
Maintain Inert Atmosphere: As with preventing homocoupling, working under an inert atmosphere will minimize air oxidation.
-
Purify Reagents: Ensure that none of the reagents or solvents used have been contaminated with oxidizing agents.
-
Control Reaction Time and Temperature: Prolonged reaction times or high temperatures can increase the likelihood of oxidation. Monitor the reaction closely and work it up promptly upon completion.
-
Purification: If a small amount of the carboxylic acid is formed, it can often be removed from the desired product by an aqueous base wash during the workup.
Experimental Protocols
Protocol 1: General Procedure for Glaser-Hay Homocoupling of this compound
This protocol is for the synthesis of the homocoupled dimer, 1,4-bis(3-formylphenyl)buta-1,3-diyne.
-
Materials:
-
This compound
-
Copper(I) Chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a stir bar, add this compound (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[1]
-
Add TMEDA (1.2 mmol) to the mixture.[1]
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).[1]
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure 1,4-bis(3-formylphenyl)buta-1,3-diyne.[1]
-
Visualizations
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Common unexpected byproducts in this compound reactions.
Caption: Troubleshooting workflow for unexpected byproducts.
References
Technical Support Center: Efficient Protein Labeling with 3-Ethynylbenzaldehyde
Welcome to the technical support center for improving the efficiency of protein labeling using 3-ethynylbenzaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully implementing this two-step labeling strategy.
Overview of the Labeling Workflow
Protein labeling with this compound is a powerful two-step method for conjugating a wide range of molecules, such as fluorophores or biotin, to a protein of interest.
-
Introduction of a Nucleophilic Handle: The protein is first modified to display a bioorthogonal nucleophilic group, typically a hydrazide or an aminooxy moiety.
-
Alkyne Functionalization: The aldehyde group of this compound reacts with the hydrazide or aminooxy group on the protein to form a stable hydrazone or oxime bond, respectively. This step introduces a terminal alkyne onto the protein.
-
Click Chemistry Conjugation: The alkyne-functionalized protein is then reacted with an azide-containing molecule of interest (e.g., a fluorescent dye) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.
Troubleshooting Guides
Problem: Low Efficiency in Step 2 (Hydrazone/Oxime Formation)
| Possible Cause | Recommendation | Supporting Details |
| Suboptimal pH of Reaction Buffer | Adjust the pH of the reaction buffer to be mildly acidic (pH 4.5-6.0).[1][2] | The formation of hydrazone and oxime bonds is most efficient at a slightly acidic pH. At neutral pH, the reaction rate is significantly slower.[1][2] |
| Instability of the Hydrazone Bond | For applications requiring high stability, consider reducing the hydrazone bond to a more stable hydrazide linkage using sodium cyanoborohydride (NaCNBH₃).[3] Oxime bonds are inherently more stable than hydrazone bonds.[1][4] | Hydrazone bonds can be reversible, especially under acidic conditions.[1][5] Reduction creates a stable, irreversible linkage.[3] |
| Low Concentration of Reactants | Increase the concentration of this compound. A molar excess of the aldehyde linker can drive the reaction to completion. | The reaction kinetics are concentration-dependent. |
| Inefficient Protein Modification in Step 1 | Verify the successful introduction of the hydrazide or aminooxy group on the protein using mass spectrometry before proceeding to the reaction with this compound. | Incomplete initial modification will naturally lead to low yields in the subsequent step. |
Problem: Low Efficiency in Step 3 (Copper-Catalyzed Click Chemistry - CuAAC)
| Possible Cause | Recommendation | Supporting Details |
| Oxidation of Copper(I) Catalyst | Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state.[6][7] Include a copper-chelating ligand such as THPTA or TBTA to protect the catalyst and improve reaction efficiency.[8][9] | The CuAAC reaction requires copper to be in the Cu(I) oxidation state. Exposure to oxygen can oxidize it to the inactive Cu(II) state.[6] Ligands accelerate the reaction and protect biomolecules from oxidative damage.[7][10] |
| Low Concentration of Copper | The optimal copper concentration for bioconjugation is typically between 50 and 100 µM.[6] | Insufficient catalyst will result in a slow or incomplete reaction. |
| Presence of Interfering Buffer Components | Avoid buffers containing high concentrations of chelating agents (e.g., EDTA) or other compounds that can interfere with the copper catalyst. Perform buffer exchange if necessary. | Certain buffer components can sequester the copper catalyst, rendering it inactive. |
| Protein Precipitation | Optimize the reaction conditions by adjusting the concentration of reagents, especially the copper catalyst. Protein aggregation can sometimes be mitigated by including additives like aminoguanidine.[6][11] | High concentrations of copper or byproducts from the reducing agent can sometimes lead to protein denaturation and precipitation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between my hydrazide-modified protein and this compound?
A1: The optimal pH for hydrazone formation is typically in the range of 4.5 to 6.0.[1][2] The reaction is significantly slower at neutral pH. If your protein is not stable at acidic pH, you may need to perform the reaction at a pH closer to neutral but for a longer duration or with a higher concentration of this compound.
Q2: My hydrazone-linked conjugate seems to be unstable. What can I do?
A2: Hydrazone bonds are known to be reversible, particularly under acidic conditions.[1][5] For increased stability, you can reduce the hydrazone bond to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[3] Alternatively, using an aminooxy-modified protein to form a more stable oxime bond is a good strategy if stability is a primary concern.[1][4]
Q3: I am observing very low labeling efficiency in the final click chemistry step. What are the most common reasons for this?
A3: Low efficiency in the CuAAC step is often due to issues with the copper catalyst. Ensure that you are using a freshly prepared solution of a reducing agent like sodium ascorbate and a copper-chelating ligand (e.g., THPTA or TBTA) to maintain copper in its active Cu(I) state and protect it from oxidation.[6][7][8] Also, verify that your buffers do not contain substances that could interfere with the catalyst. Finally, confirm the successful completion of the alkyne functionalization step before proceeding to the click reaction.
Q4: Can I perform the two-step labeling as a one-pot reaction?
A4: While some three-component bioconjugation strategies exist[12], it is generally recommended to perform the hydrazone/oxime formation and the CuAAC reaction as two separate steps with a purification or buffer exchange step in between. This is because the optimal conditions for each reaction are different, and residual reagents from the first step could potentially interfere with the second.
Q5: How can I purify my protein after each labeling step?
A5: After the hydrazone/oxime formation, excess this compound and other small molecules can be removed using a desalting column or dialysis.[13] The same purification methods can be used after the CuAAC reaction to remove the copper catalyst, excess azide-probe, and other reagents.[14]
Experimental Protocols & Data
Protocol 1: Alkyne Functionalization of a Hydrazide-Modified Protein
This protocol describes the reaction of a protein containing a hydrazide group with this compound to introduce a terminal alkyne.
-
Protein Preparation:
-
Prepare the hydrazide-modified protein in a suitable buffer. For optimal reaction, use a mildly acidic buffer such as 100 mM MES or sodium acetate, pH 5.5.
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 50 mM) in an organic solvent such as DMSO.
-
-
Labeling Reaction:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the alkyne-functionalized protein and an azide-containing probe.
-
Reagent Preparation:
-
Alkyne-Protein: The purified protein from Protocol 1 in a copper-compatible buffer (e.g., PBS).
-
Azide-Probe: A 10 mM stock solution in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): A 50 mM stock solution in deionized water.
-
Ligand (THPTA or TBTA): A 50 mM stock solution in deionized water or DMSO.
-
Sodium Ascorbate: A 100 mM stock solution in deionized water (must be prepared fresh).
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-functionalized protein (to a final concentration of 1-10 µM).
-
Azide-probe (to a final concentration of 100 µM, a 10- to 100-fold molar excess over the protein).
-
Premix of CuSO₄ and Ligand: Combine CuSO₄ and the ligand at a 1:5 molar ratio (e.g., for a final copper concentration of 50 µM, add the ligand to a final concentration of 250 µM).
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein conjugate using a desalting column or dialysis to remove excess reagents.
-
Quantitative Data Summary: Factors Affecting Reaction Efficiency
| Parameter | Condition 1 | Efficiency 1 | Condition 2 | Efficiency 2 | Reference |
| Hydrazone Ligation pH | pH 7.0 | Low | pH 4.5 | High | [2] |
| CuAAC Catalyst | CuSO₄ alone | Low | CuSO₄ + THPTA | High | [8] |
| Reducing Agent | None | Low | Sodium Ascorbate | High | [6][7] |
| Ligand:Copper Ratio | 1:1 | Moderate | 5:1 | High | [6][7] |
Visualizations
Caption: Workflow for two-step protein labeling using this compound.
Caption: Troubleshooting logic for protein labeling with this compound.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 3. Preparation of protein conjugates via intermolecular hydrazone linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluore.com [confluore.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Quantifying 3-Ethynylbenzaldehyde Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent conjugation of small molecules, such as 3-ethynylbenzaldehyde, to proteins is a fundamental technique in drug development, proteomics, and various biomedical research fields. The ethynyl group serves as a versatile handle for "click chemistry," enabling the attachment of various payloads like fluorescent dyes, affinity tags, or drug molecules. Accurate quantification of this conjugation is critical for ensuring the quality, efficacy, and reproducibility of the resulting bioconjugates. This guide provides a comparative overview of key analytical methods for quantifying this compound conjugation, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques can be employed to quantify the extent of this compound conjugation to a protein, often expressed as the Degree of Labeling (DOL) or conjugation efficiency. The choice of method depends on factors such as the required accuracy, throughput, and available instrumentation.
Table 1: Summary of Analytical Methods for Quantifying this compound Conjugation
| Analytical Method | Principle | Quantification | Advantages | Disadvantages |
| UV-Visible Spectroscopy | Measures the absorbance of a chromophore introduced via click chemistry to the ethynyl group. | Degree of Labeling (DOL) | Simple, rapid, and requires standard laboratory equipment. | Indirect method; requires a chromophore-containing conjugation partner and accurate protein concentration determination. Potential for interference from other absorbing species. |
| SDS-PAGE with Densitometry | Separates conjugated and unconjugated proteins based on molecular weight, followed by quantification of band intensities. | Semi-quantitative estimation of conjugation efficiency. | Visual confirmation of conjugation; widely accessible. | Semi-quantitative; lower precision and accuracy compared to other methods; dependent on staining consistency.[1][2] |
| Fluorescence Spectroscopy | Measures the fluorescence of a fluorophore attached to the ethynyl group via click chemistry. | Degree of Labeling (DOL), conjugation efficiency. | High sensitivity; suitable for low-concentration samples. | Requires a fluorescent conjugation partner; susceptible to quenching effects which can affect accuracy.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the conjugated protein and provides a precise mass measurement to confirm conjugation and determine the distribution of labeled species. | Precise Degree of Labeling (DOL) and distribution. | High accuracy and specificity; provides detailed molecular information. | Requires specialized instrumentation and expertise; can be lower throughput.[4][5] |
Experimental Data
The following table presents hypothetical, yet representative, experimental data comparing the quantification of a this compound-conjugated antibody (Ab) using different analytical methods.
Table 2: Comparative Quantitative Data for a this compound-Antibody Conjugate
| Parameter | UV-Vis Spectroscopy | SDS-PAGE Densitometry | Fluorescence Spectroscopy | LC-MS |
| Degree of Labeling (DOL) | 2.8 | N/A | 2.5 | 2.7 (major species) |
| Conjugation Efficiency (%) | N/A | ~85% | N/A | N/A |
| Precision (RSD) | < 10% | 15-20% | < 10% | < 5% |
| Limit of Detection | µg range | ng range | pg-ng range | ng-µg range |
| Notes | Calculated based on the absorbance of an attached dye. | Estimated from the relative intensity of conjugated vs. unconjugated protein bands. | Dependent on the quantum yield of the attached fluorophore. | Provided mass confirmation and distribution of species with 1, 2, 3, and 4 labels. |
Experimental Workflows and Method Comparison
The following diagrams illustrate a typical experimental workflow for quantifying this compound conjugation and a logical comparison of the analytical methods.
Caption: A typical experimental workflow for the quantification of this compound conjugation.
Caption: Logical relationship and key features of different analytical methods.
Detailed Experimental Protocols
UV-Visible Spectroscopy for Degree of Labeling (DOL) Calculation
This protocol assumes the use of an azide-functionalized dye with a known extinction coefficient for the click chemistry reaction.
Materials:
-
Purified this compound-protein conjugate labeled with an azide-dye.
-
Unconjugated protein control.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
UV-Vis spectrophotometer and quartz cuvettes.
Procedure:
-
Determine Protein Concentration: Measure the absorbance of the unconjugated protein solution at 280 nm. Calculate the protein concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the protein.
-
Measure Absorbance of Conjugate: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the dye (Aₘₐₓ).
-
Calculate Correction Factor (CF): The dye also absorbs at 280 nm. This contribution must be subtracted. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at λₘₐₓ. This value is often provided by the dye manufacturer.
-
Calculate Degree of Labeling (DOL):
SDS-PAGE with Densitometry for Semi-Quantitative Analysis
Materials:
-
Purified this compound-protein conjugate.
-
Unconjugated protein control.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Coomassie Brilliant Blue or other protein stain.
-
Gel imaging system and densitometry software (e.g., ImageJ).[9][10]
Procedure:
-
Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the unconjugated protein and the conjugated protein in separate lanes of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until the protein bands are clearly visible against a clear background.
-
Image Acquisition: Scan the gel using a gel documentation system.
-
Densitometry Analysis:
-
Using densitometry software, define the lanes and identify the bands corresponding to the unconjugated and conjugated protein.
-
Measure the intensity of each band.
-
Conjugation Efficiency (%) = (Intensity of conjugated band / (Intensity of conjugated band + Intensity of unconjugated band)) * 100 [1]
-
Fluorescence Spectroscopy for Quantification
This protocol assumes the use of an azide-functionalized fluorophore for the click chemistry reaction.
Materials:
-
Purified this compound-protein conjugate labeled with an azide-fluorophore.
-
Fluorophore standard of known concentration.
-
Fluorometer and appropriate cuvettes.
Procedure:
-
Generate a Standard Curve: Prepare a series of dilutions of the free fluorophore in the same buffer as the conjugate. Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths. Plot a standard curve of fluorescence intensity versus concentration.
-
Measure Sample Fluorescence: Measure the fluorescence intensity of the purified conjugate solution.
-
Determine Fluorophore Concentration: Use the standard curve to determine the molar concentration of the fluorophore in the conjugate sample.
-
Determine Protein Concentration: Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay) that is not affected by the fluorophore.
-
Calculate Degree of Labeling (DOL):
-
DOL = [Fluorophore Concentration] / [Protein Concentration]
-
LC-MS for Precise Quantification
Materials:
-
Purified this compound-protein conjugate.
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Appropriate LC column (e.g., C4 reverse-phase for proteins).
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
Procedure:
-
Sample Preparation: Dilute the conjugate in an appropriate buffer compatible with LC-MS.
-
LC Separation: Inject the sample onto the LC system. The protein conjugate is separated from any remaining impurities.
-
MS Analysis: The eluting protein is introduced into the mass spectrometer. Acquire the mass spectrum of the intact protein.
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.
-
Identify the peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, or more this compound molecules (after click reaction with a probe).
-
The mass difference between the peaks will correspond to the mass of the attached molecule.
-
The relative abundance of each peak can be used to determine the distribution of the different conjugated species and to calculate the average DOL.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS as an alternative for SDS-PAGE in blue native analysis of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 10. researchgate.net [researchgate.net]
Characterizing the Transformation of 3-Ethynylbenzaldehyde: An NMR Comparison of Reaction Products
A detailed guide for researchers on the NMR characterization of products derived from 3-ethynylbenzaldehyde, a versatile building block in organic synthesis. This guide provides a comparative analysis of its reaction products through Sonogashira coupling, click chemistry, and reduction, supported by experimental data and protocols.
This compound is a valuable bifunctional molecule featuring both a reactive aldehyde and a terminal alkyne. This unique combination allows for a diverse range of chemical transformations, making it a key starting material in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Confirmation of the successful transformation of this compound into its desired products is heavily reliant on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive tool for structural elucidation.
This guide compares the ¹H and ¹³C NMR characteristics of the products resulting from three common reactions of this compound: Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (a "click" reaction), and sodium borohydride reduction of the aldehyde.
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the starting material and the products of the three aforementioned reactions. These values are indicative and can vary slightly based on the solvent and specific reagents used.
| Compound | Key Functional Group Protons (¹H NMR, δ ppm) | Key Functional Group Carbons (¹³C NMR, δ ppm) | Aromatic Protons (¹H NMR, δ ppm) | Aldehyde/CH₂OH Proton (¹H NMR, δ ppm) |
| This compound | ≡C-H: ~3.1 | ≡C-H: ~77, -C≡: ~83 | 7.5 - 8.1 | CHO: ~10.0 |
| Sonogashira Product (e.g., with Iodobenzene) | - | -C≡C-: ~89, ~91 | 7.3 - 8.2 | CHO: ~10.1 |
| Click Product (e.g., with Benzyl Azide) | Triazole C-H: ~8.0 | Triazole C-H: ~123, Triazole C-N: ~147 | 7.3 - 8.1 | CHO: ~10.0 |
| Reduction Product (3-Ethynylbenzyl alcohol) | ≡C-H: ~3.1 | ≡C-H: ~77, -C≡: ~83 | 7.2 - 7.4 | CH₂: ~4.7, OH: variable |
Reaction Pathways and Characterization Workflow
The diagram below illustrates the transformation of this compound through Sonogashira coupling, click reaction, and reduction.
Caption: Reaction pathways of this compound.
The general workflow for the synthesis and characterization of these products is outlined below.
Caption: Synthesis and characterization workflow.
Experimental Protocols
Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, degassed
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), iodobenzene (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Add degassed toluene (10 mL) and degassed triethylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylacetylene product.
NMR Characterization:
-
¹H NMR: Disappearance of the acetylenic proton signal around 3.1 ppm. The aldehyde proton signal remains around 10.1 ppm. The aromatic region will show a more complex pattern due to the coupling of protons from both aromatic rings.
-
¹³C NMR: The acetylenic carbons will shift to approximately 89 and 91 ppm. The aldehyde carbonyl carbon remains around 191 ppm.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
Materials:
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL water).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 1 mL water).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.
-
After completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., hexane/ethyl acetate) to obtain the 1,4-disubstituted 1,2,3-triazole product.
NMR Characterization:
-
¹H NMR: A new singlet will appear in the aromatic region (around 8.0 ppm) corresponding to the triazole ring proton. The acetylenic proton signal will have disappeared. The aldehyde proton signal is retained.
-
¹³C NMR: Two new signals corresponding to the triazole ring carbons will appear around 123 ppm (C-H) and 147 ppm (C-N).
Reduction of this compound
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath (0 °C).
-
Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.
-
Purification can be achieved by column chromatography if necessary.
NMR Characterization:
-
¹H NMR: The aldehyde proton signal at ~10.0 ppm will disappear, and a new broad singlet for the hydroxyl proton (variable chemical shift) and a singlet or doublet for the benzylic methylene (CH₂) protons will appear around 4.7 ppm.[1][2] The acetylenic proton signal remains.
-
¹³C NMR: The aldehyde carbonyl carbon signal around 191 ppm will be replaced by a signal for the benzylic carbon (CH₂OH) at approximately 64 ppm. The acetylenic carbon signals will be largely unaffected.
References
A Researcher's Guide to Bioorthogonal Labeling: Evaluating Alternatives to 3-Ethynylbenzaldehyde
For researchers, scientists, and drug development professionals, the precise and non-interfering labeling of biomolecules is paramount. 3-Ethynylbenzaldehyde serves as a valuable bifunctional probe, featuring an aldehyde for covalent attachment to biomolecules and a terminal alkyne for subsequent bioorthogonal "click" chemistry. However, the specific application dictates the optimal labeling strategy, and a range of alternatives now exist that offer advantages in reaction speed, stability, and biocompatibility.
This guide provides an objective, data-driven comparison of prominent alternatives to this compound, focusing on two key areas of substitution: the bioorthogonal reaction chemistry itself and the initial reactive group used for biomolecule conjugation.
Part 1: Comparison of Bioorthogonal Reaction Chemistries
The terminal alkyne of this compound is a gateway to several cycloaddition reactions. The choice of its reaction partner is critical and dramatically influences the labeling experiment's efficiency and suitability for living systems. The most common bioorthogonal reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (iEDDA) reaction, often called tetrazine ligation.
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is primarily measured by its second-order rate constant (k₂), which indicates the reaction's speed. Faster kinetics are essential for rapid labeling or when targeting molecules of low abundance.[1]
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| CuAAC | Terminal Alkyne + Azide | ~10² - 10⁴ | High efficiency and yield; simple reagents.[2][3] | Requires a cytotoxic copper catalyst, limiting live-cell applications.[4][5] |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN, DIFO) + Azide | ~0.1 - 2.3 | Copper-free, excellent biocompatibility, widely used in living systems.[1][4] | Slower kinetics compared to CuAAC and iEDDA.[1] |
| iEDDA (Tetrazine Ligation) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics, no catalyst needed, highly specific.[1][6] | TCO can be light-sensitive; some tetrazines have limited stability in aqueous media.[1] |
| iEDDA (Tetrazine Ligation) | Tetrazine (Tz) + Norbornene | ~1 - 10 | Stable dienophile, good kinetics.[1] | Slower than TCO-based reactions.[1] |
Reaction Mechanisms and Selection Logic
The choice between these chemistries depends heavily on the experimental context, particularly the tolerance for cytotoxicity and the need for speed.
Caption: Core mechanisms of common bioorthogonal reactions.
To select the appropriate chemistry, researchers can follow a simple decision-making process based on the experimental system.
References
Navigating the Landscape of Carbonyl-Reactive Probes: A Comparative Guide for Labeling in Complex Mixtures
A detailed comparison of 3-ethynylbenzaldehyde with established carbonyl-reactive probes for specific protein labeling in complex biological samples remains challenging due to a lack of published experimental data on its performance. While various probes are available for the detection and identification of carbonylated proteins, a direct assessment of this compound's specificity and efficiency is not currently possible based on existing literature.
This guide provides a comparative overview of commonly used chemical probes for labeling protein carbonyls, a critical post-translational modification indicative of oxidative stress. While the focus of the query was on this compound, the absence of specific data necessitates a broader examination of alternative, well-characterized probes. Researchers, scientists, and drug development professionals can use this information to select the most appropriate tool for their experimental needs.
Comparison of Carbonyl-Reactive Probes
The selection of a chemical probe for labeling carbonylated proteins depends on several factors, including the desired downstream application (e.g., fluorescence imaging, mass spectrometry-based identification), reaction efficiency, and specificity. The most common classes of carbonyl-reactive probes are based on hydrazide, alkoxyamine, and aniline functionalities. These probes react with aldehyde and ketone groups on proteins to form stable covalent bonds.
| Probe Type | Reactive Group | Bond Formed | Key Features & Considerations | Common Alternatives |
| Hydrazide-based Probes | -NHNH₂ | Hydrazone | - Widely used and commercially available with various reporter tags (biotin, fluorophores).[1][2] - The hydrazone bond is relatively stable, but its formation can be slow at neutral pH and may require acidic conditions for optimal reaction, which might not be suitable for all biological samples.[1] - The stability of the hydrazone bond can be a concern under certain mass spectrometry conditions.[3] | Biotin hydrazide, Fluorescein-5-thiosemicarbazide (FTC) |
| Alkoxyamine-based Probes | -ONH₂ | Oxime | - Forms a highly stable oxime bond, which is more stable than the hydrazone bond, particularly at neutral pH.[1] - The reaction can be catalyzed by aniline, leading to improved efficiency under physiological conditions.[1] - Often preferred for applications requiring high stability of the labeled product. | Aminooxy biotin, O-(Biotinylcarbazoylmethyl)hydroxylamine (ARP) |
| Aniline-based Probes | Aniline derivative | Imine (subsequently reduced) | - Can offer improved reaction kinetics and chemoselectivity for capturing protein carbonylations.[3] - The resulting imine is often reduced to a more stable amine linkage.[1] | m-Aminophenylacetylene (m-APA) |
| This compound | Aldehyde | Imine (with primary amines) or other adducts | - Contains a terminal alkyne for subsequent "click" chemistry, allowing for the attachment of various reporter tags. - Specificity Data Unavailable: No published studies were found that validate its specific reactivity towards protein carbonyls in complex mixtures or compare its performance against other carbonyl-reactive probes. The aldehyde group could potentially react with primary amines (e.g., lysine side chains) on proteins, leading to off-target labeling. | Not applicable due to lack of data. |
Experimental Protocols for Labeling Specificity Validation
Validating the specificity of any labeling reaction is crucial to ensure that the observed signal is a true representation of the target modification and not an artifact of non-specific binding. The following are general experimental protocols that can be adapted to validate the specificity of carbonyl-reactive probes.
In-gel Fluorescence and Western Blotting
This method provides a visual assessment of labeling specificity.
Protocol:
-
Sample Preparation: Treat your protein lysate or cell culture with an oxidizing agent (e.g., hydrogen peroxide) to induce protein carbonylation. Include a negative control sample without the oxidizing agent.
-
Labeling: Incubate the treated and control samples with the carbonyl-reactive probe (e.g., a fluorescently tagged hydrazide or an alkyne-tagged probe followed by click chemistry with a fluorescent azide).
-
SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-gel Fluorescence: Visualize the fluorescently labeled proteins directly in the gel using an appropriate fluorescence scanner. Specific labeling should result in stronger fluorescent signals in the oxidized sample compared to the control.
-
Western Blot: Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). If a biotinylated probe was used, detect the labeled proteins using streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescence or a fluorophore.
Expected Outcome: A specific probe will show a significant increase in signal in the lanes corresponding to the oxidized samples, while the negative control should show minimal background.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is the gold standard for identifying the specific proteins and amino acid residues that have been labeled.
Protocol:
-
Sample Preparation and Labeling: Prepare and label your samples as described above, using a probe containing a biotin tag for enrichment.
-
Protein Digestion: Digest the labeled proteins into peptides using a protease such as trypsin.
-
Enrichment (for biotinylated probes): Use streptavidin-coated beads to enrich for the biotin-labeled peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the labeled proteins and the specific sites of modification.
Expected Outcome: A specific probe will primarily identify peptides containing known or expected sites of carbonylation. The number of identified carbonylated peptides should be significantly higher in the oxidized sample compared to the control. Analysis of the modification sites can reveal the probe's selectivity for aldehyde and ketone groups over other functional groups.
Visualizing the Workflow
To illustrate the general workflow for validating labeling specificity, the following diagrams are provided.
Caption: Workflow for validating carbonyl probe specificity.
Caption: Protein carbonylation as a marker of oxidative stress.
References
A Comparative Analysis of Palladium Catalysts for 3-Ethynylbenzaldehyde Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is of particular interest in pharmaceutical and materials science for the synthesis of complex molecular architectures. 3-Ethynylbenzaldehyde is a valuable building block in this context, and the choice of an appropriate palladium catalyst is critical for achieving high efficiency, selectivity, and yield. This guide provides a comparative overview of several common palladium catalysts for the coupling of this compound with aryl halides, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Sonogashira coupling of this compound is influenced by a multitude of factors including the palladium source, the nature of the ligands, the base, the solvent, and the reaction temperature. Below is a summary of the performance of commonly employed palladium catalysts under various conditions.
| Catalyst | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | Iodobenzene | Et₃N | THF | RT | 1.5 | ~97 | A widely used, highly effective catalyst for Sonogashira couplings, often in conjunction with a Cu(I) co-catalyst.[1] |
| Pd(OAc)₂ / PPh₃ | Aryl Iodide | Et₃N | DMF | 80 | - | ~80 | A versatile and cost-effective catalyst system. The ligand is added in situ. |
| Pd(PPh₃)₄ | 4-Iodotoluene | - | THF/DMA | 90 | 3 | - | Often used for a variety of Sonogashira reactions.[2] |
| Pd/C | Aryl Bromide | K₂CO₃ | EtOH | 50 | 5 | Good | A heterogeneous catalyst that offers easier product purification and catalyst recycling. |
| [DTBNpP]Pd(crotyl)Cl | 3-Ethynylpyridine | TMP | DMSO | RT | 1.5 | 100 | An air-stable, monoligated precatalyst demonstrating high efficiency in copper-free Sonogashira reactions. |
Note: The yields reported are for analogous Sonogashira coupling reactions and may vary for the specific coupling of this compound.
Experimental Workflow and Methodologies
A typical experimental workflow for a palladium-catalyzed Sonogashira coupling of this compound with an aryl halide is depicted in the following diagram.
Caption: General workflow for a Sonogashira coupling reaction.
Experimental Protocols
Below is a representative experimental protocol for the Sonogashira coupling of this compound with iodobenzene using a Pd(PPh₃)₂Cl₂ catalyst.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with argon. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (2.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling is illustrated below. It involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
A Comparative Guide to the Stability of the Triazole Linkage from 3-Ethynylbenzaldehyde
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can profoundly influence the efficacy, pharmacokinetics, and overall success of a bioconjugate or therapeutic molecule. The 1,2,3-triazole linkage, forged by the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) – a cornerstone of "click chemistry" – has become a favored choice due to its remarkable stability.[1][2] This guide provides an objective comparison of the stability of the triazole linkage, specifically that derived from 3-ethynylbenzaldehyde, with other commonly used linkages, supported by experimental data and detailed methodologies.
The 1,2,3-triazole ring is not merely a passive connector; its aromatic character and physicochemical properties contribute to its exceptional robustness under a wide array of chemical and biological conditions.[3][4] It is generally resistant to hydrolysis, metabolic degradation, and redox conditions, making it a superior option for applications demanding long-term stability in biological environments.[5][6] While specific quantitative data for triazoles derived directly from this compound are not extensively documented, the stability of the 1,4-disubstituted 1,2,3-triazole core is largely independent of the nature of its substituents.[1] Therefore, the data for 1,2,3-triazoles formed via CuAAC are considered representative.
Data Presentation: Comparative Stability of Common Linkages
The following table summarizes the stability of the triazole linkage in comparison to other frequently used linkages in bioconjugation and drug development.
| Linkage Type | Hydrolytic Stability (pH 7.4) | Enzymatic Stability (in Serum/Plasma) | Reductive Stability (e.g., GSH, DTT) | Oxidative Stability (e.g., H₂O₂) | Key Characteristics |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Highly Stable | Considered one of the most robust and inert bioorthogonal linkages, ideal for long in vivo half-life.[1][5] Not susceptible to cleavage by common proteases or esterases.[1][3] |
| Amide | Highly Stable | Susceptible | Highly Stable | Highly Stable | Generally stable but can be cleaved by specific proteases, a key difference from triazoles.[5] |
| Ester | Prone to Hydrolysis | Rapidly Cleaved | Stable | Stable | Its lability is often exploited for prodrug strategies requiring controlled release.[1][5] |
| Disulfide | Stable | Cleaved by Thiols | Readily Cleaved | Can be Oxidized | Commonly used for intracellular drug delivery, leveraging the reducing environment of the cytoplasm.[5] |
| Oxime | Generally Stable | Generally Stable | Generally Stable | Can be Susceptible | More stable than hydrazones, but stability can be pH-dependent.[1][5] |
| Hydrazone | pH-Dependent | Generally Stable | Generally Stable | Can be Susceptible | Often designed for acid-catalyzed cleavage in endosomal or lysosomal compartments.[1] |
| Thioether | Highly Stable | Highly Stable | Highly Stable | Can be Oxidized | A very robust linkage, but oxidation to sulfoxides and sulfones can alter properties.[1] |
Experimental Protocols
To rigorously assess and compare the stability of a chemical linkage, standardized experimental protocols are essential. The following are detailed methodologies for key stability assays.
Protocol 1: Forced Degradation Study (Hydrolytic, Oxidative, and Reductive Stability)
Objective: To determine the chemical stability of the triazole linkage under various stress conditions.[2][3]
Materials:
-
Triazole-linked compound of interest (e.g., from the reaction of this compound with an azide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
10 mM Glutathione (GSH) in PBS
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO, water, or PBS.
-
Sample Preparation: Aliquot the stock solution into separate reaction vials for each stress condition to a final concentration suitable for analysis (e.g., 50 µg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl.
-
Basic Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Stress: Add 3% H₂O₂.
-
Reductive Stress: Add 10 mM GSH in PBS.
-
Neutral Control: Add PBS (pH 7.4).
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 37°C or 50°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Analysis: Immediately analyze the aliquots by HPLC or LC-MS. Monitor the peak area of the intact parent compound.
-
Data Analysis: Quantify the percentage of the parent compound remaining at each time point relative to the amount at time zero. Plot the percentage of intact compound versus time to determine the degradation kinetics.
Protocol 2: Stability in Human Serum
Objective: To evaluate the stability of the linkage in a biologically relevant matrix containing a complex mixture of enzymes.[5]
Materials:
-
Bioconjugate of interest
-
Pooled human serum (commercially available)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Serum Pre-warming: Pre-warm the human serum to 37°C.
-
Incubation: Spike the bioconjugate into the serum to a final concentration (e.g., 1-10 µM).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum mixture.
-
Protein Precipitation: Immediately add the aliquot to 3-4 volumes of cold protein precipitation solution to stop enzymatic activity and precipitate serum proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a clean vial and analyze using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate.
-
Data Analysis: Plot the concentration of the intact bioconjugate versus time to determine its half-life in serum.
Mandatory Visualization
The following diagrams illustrate the formation of the triazole linkage and a typical workflow for its stability assessment.
Caption: CuAAC reaction forming a stable triazole linkage.
References
A Comparative Guide to the Fluorescence Quantum Yield of Dyes Attached via 3-Ethynylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The choice of a linker in bioconjugation can significantly impact the photophysical properties of a fluorescent dye. The 3-ethynylbenzaldehyde linker offers a rigid, aromatic connection that can influence the dye's electronic environment and conformational freedom, thereby affecting its fluorescence quantum yield. This guide compares its potential performance against more conventional, flexible linkers.
Data Presentation: Comparison of Fluorescence Quantum Yields
The following table presents a hypothetical comparison of the fluorescence quantum yield (QY) of common fluorescent dyes when conjugated to a model protein (e.g., Bovine Serum Albumin) using this compound versus a standard N-hydroxysuccinimide (NHS) ester linker.
| Dye | Linker | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Reference Standard (Φr) |
| Fluorescein | This compound (via Schiff base/reduction) | 495 | 518 | 0.75 | Fluorescein in 0.1 M NaOH (0.95) |
| NHS Ester | 494 | 517 | 0.70 | Fluorescein in 0.1 M NaOH (0.95) | |
| Rhodamine B | This compound (via Schiff base/reduction) | 555 | 578 | 0.35 | Rhodamine 101 in ethanol (1.00) |
| NHS Ester | 553 | 575 | 0.31 | Rhodamine 101 in ethanol (1.00) | |
| Cyanine5 (Cy5) | This compound (via Schiff base/reduction) | 649 | 668 | 0.25 | Cresyl Violet in methanol (0.54) |
| NHS Ester | 647 | 665 | 0.20 | Cresyl Violet in methanol (0.54) |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
General Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield of a dye-conjugate relative to a well-characterized standard.
Materials:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis Spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Fluorescent dye-conjugate of interest.
-
Fluorescence standard with a known quantum yield in the same solvent.
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biomolecules).
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the dye-conjugate and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye-conjugate.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the same excitation and emission slit widths are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)
Where:
-
Φ_s is the fluorescence quantum yield of the sample.
-
Φ_r is the fluorescence quantum yield of the reference.
-
m_s is the slope of the plot for the sample.
-
m_r is the slope of the plot for the reference.
-
η_s is the refractive index of the sample's solvent.
-
η_r is the refractive index of the reference's solvent.
-
-
Protocol for Conjugating a Dye to a Protein using this compound
This protocol outlines the steps for attaching a dye containing a this compound functional group to a protein via Schiff base formation followed by reductive amination.
Materials:
-
Protein with accessible amine groups (e.g., BSA).
-
Dye functionalized with this compound.
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Reducing agent (e.g., sodium cyanoborohydride).
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
Procedure:
-
Dissolve Protein: Dissolve the protein in the reaction buffer to a concentration of 5-10 mg/mL.
-
Dissolve Dye: Dissolve the this compound functionalized dye in a minimal amount of a compatible organic solvent (e.g., DMSO) and then add it to the protein solution. The final concentration of the organic solvent should be kept low (<5%) to avoid protein denaturation. A 10 to 20-fold molar excess of the dye over the protein is typically used.
-
Schiff Base Formation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring to allow for the formation of the Schiff base between the aldehyde group of the dye and the amine groups of the protein.
-
Reductive Amination: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture. Let the reaction proceed for an additional 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The protein-dye conjugate will elute in the void volume.
-
Characterization: Characterize the conjugate by measuring the absorbance of the protein and the dye to determine the degree of labeling.
Visualizations
A Comparative Guide to 3-Ethynylbenzaldehyde and Other Alkyne-Containing Probes for Bioorthogonal Labeling
In the landscape of chemical biology and drug development, the precise labeling and tracking of biomolecules are paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors. Central to many bioorthogonal strategies are alkyne-containing probes, which, through "click chemistry," enable the specific attachment of reporter molecules such as fluorophores or biotin.
This guide provides a comprehensive comparison of 3-ethynylbenzaldehyde with other classes of alkyne-containing probes. We will delve into their performance characteristics, supported by available experimental data, and provide detailed protocols for their application and comparative evaluation. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate alkyne probe for their specific research needs.
Overview of Alkyne-Containing Probes and Their Bioorthogonal Reactions
Alkyne probes are small molecules featuring a terminal or strained internal alkyne functional group. Their utility lies in their ability to undergo highly specific and efficient cycloaddition reactions with azide-functionalized molecules. The two most prominent of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide, catalyzed by a copper(I) species. It is characterized by its high reaction rates and yields. However, the requirement of a copper catalyst can be a drawback in living systems due to potential cytotoxicity.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne that reacts spontaneously with an azide. This approach offers excellent biocompatibility, making it ideal for live-cell imaging and in vivo applications, though the reaction kinetics are generally slower than CuAAC.[1]
The choice of an alkyne probe is dictated by the specific requirements of the experiment, including the biological system, the need for live-cell imaging, and the desired reaction kinetics.
Comparative Analysis of Alkyne Probes
This section compares this compound, a representative aromatic terminal alkyne, with a generic aliphatic terminal alkyne (e.g., propargyl derivatives) and a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO).
Data Presentation
| Feature | This compound | Aliphatic Terminal Alkyne (e.g., Propargyl Amine) | Strained Cyclooctyne (e.g., DBCO) |
| Reaction Type | CuAAC | CuAAC | SPAAC (Copper-free) |
| Reaction Rate (k, M⁻¹s⁻¹) | Slower than aliphatic alkynes¹ | Generally faster than aromatic alkynes¹[2][3][4] | Variable, generally slower than CuAAC (e.g., BCN: ~0.14, DIBAC: 1.9)[1] |
| Biocompatibility | Moderate (Copper catalyst can be cytotoxic)[1] | Moderate (Copper catalyst can be cytotoxic)[1] | High (No cytotoxic metal catalyst required)[1] |
| Cell Permeability | Potentially moderate to good² | Generally good for small molecules | Good, but can be bulky |
| Cytotoxicity | Potential cytotoxicity from the benzaldehyde moiety and copper catalyst³[5] | Generally low, but dependent on the specific molecule and copper catalyst | Low |
| Applications | Proteomics, metabolomics, drug discovery, high-throughput screening[6] | General protein and biomolecule labeling[7][8][9] | Live-cell imaging, in vivo studies[10] |
¹While direct kinetic data for this compound is not readily available, studies have shown that aromatic terminal alkynes generally exhibit slower reaction rates in CuAAC compared to aliphatic terminal alkynes.[2][3][4] ²The cell permeability of this compound is expected to be influenced by its small size and aromatic nature. ³Studies on benzaldehyde have indicated potential cytotoxic effects at certain concentrations.[5]
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows described in this guide, created using the DOT language.
Caption: Overview of Alkyne Probe Reaction Pathways
Caption: Workflow for Comparing Alkyne Probe Efficiency
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the performance of this compound with other alkyne-containing probes.
Protocol 1: In Vitro Comparison of CuAAC Reaction Kinetics
This protocol describes a fluorescence-based assay to compare the reaction rates of different terminal alkyne probes in a cell-free system.
Materials:
-
This compound
-
Aliphatic terminal alkyne (e.g., Propargylamine)
-
Azide-functionalized fluorophore (e.g., Azide-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and the aliphatic alkyne in DMSO to a final concentration of 10 mM.
-
Dissolve Azide-Cy5 in DMSO to a final concentration of 1 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, prepare triplicate reaction mixtures for each alkyne probe.
-
To each well, add PBS to a final volume of 100 µL.
-
Add the alkyne probe to a final concentration of 100 µM.
-
Add Azide-Cy5 to a final concentration of 10 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 50 µM.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 500 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for Cy5.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a total duration of 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each alkyne probe.
-
Determine the initial reaction rate from the slope of the linear portion of the curve.
-
Compare the initial rates to assess the relative reactivity of the alkyne probes.
-
Protocol 2: Cellular Uptake and Cytotoxicity Assay
This protocol outlines a method to assess the cell permeability and potential cytotoxicity of the alkyne probes in a cultured cell line.
Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, aliphatic terminal alkyne, and DBCO
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction components (as in Protocol 1)
-
MTT or similar cell viability assay kit
-
96-well clear plates
-
Fluorescence microscope or flow cytometer
Procedure:
Part A: Cellular Uptake
-
Cell Seeding: Seed HeLa cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with varying concentrations (e.g., 1, 10, 50, 100 µM) of each alkyne probe for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing the azide-fluorophore, CuSO₄, sodium ascorbate, and TBTA in PBS. For DBCO, omit the copper catalyst and TBTA.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer.
-
Compare the fluorescence intensity between the different probes and concentrations to assess relative cellular uptake.
-
Part B: Cytotoxicity Assay
-
Cell Seeding: Seed HeLa cells in a 96-well clear plate.
-
Probe Treatment: Treat the cells with the same range of concentrations of each alkyne probe as in the uptake experiment for a longer duration (e.g., 24 hours).
-
Cell Viability Assay:
-
Perform an MTT assay or a similar cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
-
Data Analysis:
-
Plot cell viability against the probe concentration to determine the CC50 (half-maximal cytotoxic concentration) for each probe.
-
Conclusion
The selection of an appropriate alkyne-containing probe is a critical step in the design of bioorthogonal labeling experiments. This compound, as an aromatic terminal alkyne, offers a valuable tool for various applications, particularly in proteomics and drug discovery where its unique chemical handle can be exploited. However, for applications requiring rapid kinetics or for in vivo studies where copper toxicity is a concern, aliphatic terminal alkynes or strained cyclooctynes, respectively, may represent more suitable alternatives. By carefully considering the performance metrics and employing the detailed experimental protocols provided in this guide, researchers can make informed decisions to select the optimal alkyne probe to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Ethynylbenzaldehyde Click Reaction Kinetics for Researchers
In the realm of bioconjugation, drug development, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a powerful tool for molecular ligation. The choice of alkyne is critical as its electronic and steric properties significantly influence the reaction kinetics. This guide offers a comparative kinetic analysis of 3-ethynylbenzaldehyde, positioning its reactivity against other commonly employed alkynes. While specific kinetic data for this compound is not extensively reported in the literature, we can infer its reactivity based on the behavior of structurally similar compounds and the principles of physical organic chemistry.
Relative Reactivity of Alkynes in CuAAC Reactions
The rate of the CuAAC reaction is sensitive to the electronic nature of the alkyne. Electron-withdrawing groups on the alkyne can influence the rate-determining step of the catalytic cycle. The presence of the aldehyde group, an electron-withdrawing group, in the meta position of this compound is expected to modulate its reactivity in comparison to unsubstituted phenylacetylene and other derivatives.
For context, a comparison of second-order rate constants for various alkynes in CuAAC reactions is presented below. This data, gathered from different studies, provides a baseline for estimating the performance of this compound.
| Alkyne | Azide | Catalyst System | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Phenylacetylene | Benzyl Azide | Cu(I) | Liquid Ammonia | 17.4 (apparent, second order in copper) |
| Propiolamides | Coumarin Azide | Cu(I)/THPTA | Not Specified | Generally faster than propargyl ethers |
| Propargyl Ethers | Coumarin Azide | Cu(I)/THPTA | Not Specified | Good balance of reactivity and stability |
| Bicyclononyne (BCN) | Benzyl Azide | None (SPAAC) | CDCl₃ | ~0.0022 |
| Dibenzoazacyclooctyne (DIBAC) | Benzyl Azide | None (SPAAC) | MeOD | 1.9 |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is paramount for understanding and optimizing click reactions. The following are detailed methodologies for monitoring the kinetics of CuAAC reactions, which can be adapted for studying this compound.
Kinetic Analysis of a CuAAC Reaction via ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the reaction progress by observing the disappearance of reactant peaks and the appearance of product peaks in the nuclear magnetic resonance spectrum.
1. Preparation of Stock Solutions:
-
Alkyne Stock Solution: Prepare a 100 mM solution of the alkyne (e.g., this compound) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Azide Stock Solution: Prepare a 100 mM solution of the azide (e.g., benzyl azide) in the same deuterated solvent.
-
Catalyst Stock Solution: Prepare a 20 mM solution of CuSO₄ in D₂O.
-
Ligand Stock Solution: Prepare a 100 mM solution of a water-soluble ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in D₂O.
-
Reducing Agent Stock Solution: Prepare a 1 M solution of sodium ascorbate in D₂O. This solution should be freshly prepared.
2. Reaction Setup and Monitoring:
-
In an NMR tube, combine the alkyne and azide stock solutions to achieve the desired final concentrations (e.g., 10 mM each).
-
Add the THPTA ligand solution, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.
-
The reaction progress is monitored by integrating the signals corresponding to a proton on the alkyne and a proton on the newly formed triazole ring.
3. Data Analysis:
-
Plot the concentration of the product (or reactant) as a function of time.
-
The initial reaction rate can be determined from the slope of this curve at early time points.
-
By varying the concentrations of the reactants and catalyst, the rate law and the second-order rate constant can be determined.
Workflow for Kinetic Analysis
A generalized workflow for conducting a kinetic analysis of a click reaction is depicted below.
Figure 1. A generalized workflow for the kinetic analysis of a CuAAC reaction.
Application in Probing Cellular Environments
Click chemistry reactions are widely employed in chemical biology to label and track biomolecules within living systems. This compound, with its aldehyde functionality, can potentially be used as a probe in studies related to oxidative stress and lipid peroxidation, where reactive aldehyde species are generated.
The following diagram illustrates a conceptual signaling pathway where an alkyne-functionalized probe could be used to detect aldehyde-modified proteins, which are markers of cellular stress.
Figure 2. Conceptual pathway for detecting aldehyde-modified proteins using a click chemistry probe.
A Comparative Guide to HPLC Methods for Purity Analysis of 3-Ethynylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in drug development and quality control, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comparative overview of various HPLC methods for the purity analysis of 3-ethynylbenzaldehyde derivatives, crucial building blocks in the synthesis of a wide range of pharmaceutical compounds.
Understanding Potential Impurities in this compound
The purity of this compound is critical for the successful synthesis of downstream products. Impurities can arise from the synthetic route or degradation. A common method for synthesizing this compound is the Sonogashira coupling of 3-bromobenzaldehyde with a protected acetylene, followed by deprotection.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 3-bromobenzaldehyde and the acetylene source.
-
Homocoupling Products: Diynes formed from the self-coupling of the terminal alkyne.
-
Catalyst Residues: Traces of palladium and copper catalysts used in the Sonogashira reaction.
-
Ligand-Related Impurities: Byproducts from phosphine ligands.
-
Isomeric Impurities: Positional isomers such as 2-ethynylbenzaldehyde or 4-ethynylbenzaldehyde, depending on the purity of the starting materials.
Potential Degradation Products:
-
Oxidation Product: 3-ethynylbenzoic acid, formed by the oxidation of the aldehyde group.
-
Polymerization Products: Polymers arising from the reaction of the reactive ethynyl group.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is paramount for the effective separation and quantification of this compound and its potential impurities. Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for this class of compounds.
Table 1: Comparison of HPLC Columns for Purity Analysis of this compound Derivatives
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Advantages | Disadvantages | Ideal For |
| Standard C18 | Octadecylsilane | 3.5, 5 | 4.6 x 150, 4.6 x 250 | Robust, versatile, good retention for moderately polar compounds. | May not provide sufficient resolution for closely related isomers. | Routine purity analysis and quantification of the main component and common impurities. |
| Phenyl-Hexyl | Phenyl-Hexyl | 3, 5 | 4.6 x 150 | Enhanced π-π interactions, providing alternative selectivity for aromatic compounds. | May exhibit different elution orders compared to C18, requiring method re-optimization. | Separating positional isomers and compounds with aromatic rings. |
| Pentafluorophenyl (PFP) | Pentafluorophenyl | 3, 5 | 4.6 x 150 | Unique selectivity for halogenated compounds and those with polar functional groups. | Can be more sensitive to mobile phase pH and composition. | Resolving complex mixtures and separating halogenated impurities. |
Table 2: Comparison of Mobile Phase Compositions
| Mobile Phase System | Composition | Gradient/Isocratic | Advantages | Disadvantages |
| Acetonitrile/Water | Acetonitrile and Water (with or without acid modifier like 0.1% formic acid or TFA) | Both | Good UV transparency, low viscosity, suitable for a wide range of compounds. | Acetonitrile can be expensive. |
| Methanol/Water | Methanol and Water (with or without acid modifier) | Both | Lower cost than acetonitrile, can offer different selectivity. | Higher viscosity can lead to higher backpressure. |
| Buffered Mobile Phase | Acetonitrile/Methanol and Phosphate/Acetate Buffer | Both | Controls the ionization state of acidic or basic analytes, improving peak shape and retention time stability. | Buffers can precipitate, requiring careful system maintenance. |
Table 3: Comparison of HPLC Detectors
| Detector Type | Principle | Wavelength Range (nm) | Advantages | Disadvantages |
| UV-Vis | Measures absorbance of UV or visible light. | Typically 190-700 | Robust, simple to use, widely available. | Not all compounds have a chromophore. |
| Diode Array (DAD/PDA) | Measures absorbance over a range of wavelengths simultaneously. | Typically 190-800 | Provides spectral information for peak purity assessment and identification. | Slightly less sensitive than a single-wavelength UV detector. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | N/A | Provides molecular weight and structural information for impurity identification. | Higher cost and complexity. |
Experimental Protocols
Below are detailed starting protocols for the purity analysis of this compound derivatives. These should be considered as starting points and may require optimization for specific derivatives or impurity profiles.
Protocol 1: General Purity Analysis using a Standard C18 Column
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 254 nm. Collect spectra from 200-400 nm for peak purity analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound derivative in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary. Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Isomer Separation using a Phenyl-Hexyl Column
-
HPLC System: As in Protocol 1.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 60% B. (The exact percentage may need to be optimized based on the specific isomers).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: As in Protocol 1.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing different HPLC methods for the purity analysis of a this compound derivative.
Caption: Workflow for HPLC method comparison.
This guide provides a framework for developing and selecting appropriate HPLC methods for the purity analysis of this compound derivatives. By systematically comparing different columns, mobile phases, and detectors, researchers can develop robust and reliable methods to ensure the quality and consistency of these important pharmaceutical intermediates.
Safety Operating Guide
Proper Disposal of 3-Ethynylbenzaldehyde: A Guide for Laboratory Professionals
The proper disposal of 3-Ethynylbenzaldehyde is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including a step-by-step operational plan for its disposal. Adherence to these procedures is vital for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with regulatory standards. All protocols should be executed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance that poses several risks.[1] It is harmful if swallowed, can cause serious eye irritation, and may lead to an allergic skin reaction.[1]
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Skin Sensitization | Category 1 |
This data is based on aggregated GHS information provided by companies to the ECHA Classification & Labelling Inventory.[1]
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the detailed methodology for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
Before handling waste, it is mandatory to wear appropriate PPE to minimize exposure risks. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
Closed-toe shoes.
All waste handling procedures should be performed within a certified chemical fume hood to prevent the inhalation of vapors.[3] It is also crucial to ensure that an emergency eyewash station and safety shower are readily accessible.[6]
2. Waste Segregation and Collection:
Proper segregation of waste is essential to prevent hazardous reactions.
-
Liquid Waste: All liquid waste containing this compound, including solutions and rinsate, must be collected in a designated, properly labeled, and sealed hazardous waste container. The container must be chemically compatible with the waste. In many cases, plastic containers are preferred over glass for hazardous waste, provided they are compatible.[7] Never mix incompatible waste streams.[8][9]
-
Solid Waste: Contaminated solid materials such as gloves, absorbent pads, and weighing paper must be collected in a separate, sealed, and clearly labeled hazardous waste container.[6] Chemically contaminated glassware should also be disposed of as hazardous waste.[8]
3. Labeling of Hazardous Waste Containers:
Accurate and thorough labeling of waste containers is a regulatory requirement.
-
Affix a hazardous waste tag, provided by your institution's EHS department, to each waste container as soon as waste is added.[7][10]
-
The label must contain the following information:[7][11]
-
The full common chemical name and concentration of each constituent. Abbreviations or chemical formulas are not permissible.[7][11]
-
The date of waste generation.[7]
-
The name and contact information of the principal investigator.[7]
-
The specific location of waste generation (e.g., building and room number).[7][11]
-
Relevant hazard pictograms.[7]
4. Storage of Hazardous Waste:
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.
-
Store waste containers in a designated and secure satellite accumulation area.
-
Containers must be kept tightly closed at all times, except when actively adding waste.[8][9][12]
-
Utilize secondary containment to mitigate potential spills.[9][13]
-
Ensure that incompatible waste streams are segregated.[8][9][13]
5. Disposal of Empty Containers:
Empty containers that previously held this compound require specific handling.
-
To be considered non-hazardous, containers must be triple-rinsed with a suitable solvent.[8][10]
-
The rinsate generated from this process must be collected and managed as hazardous waste.[8][10][13]
-
After the triple-rinse and subsequent air-drying, the original label on the container must be defaced or removed before it can be disposed of in the regular trash or recycled, as per your institution's policy.[8][10][13]
6. Arranging for Final Disposal:
The final step is to ensure the waste is handled by authorized personnel.
-
When a waste container is full, you must arrange for its collection and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[7][10]
-
It is strictly prohibited to dispose of this compound down the sanitary sewer or in the regular trash.[7][13]
Mandatory Visualization
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
- 1. This compound | C9H6O | CID 2771644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
- 11. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 12. pfw.edu [pfw.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ethynylbenzaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds. This guide provides essential safety and logistical information for handling 3-Ethynylbenzaldehyde, a key reagent in various synthetic pathways.
Immediate Safety and Hazard Information
This compound is a solid aromatic aldehyde that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, can cause skin irritation and allergic reactions, and leads to serious eye irritation.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction | |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Material/Standard |
| Eyes/Face | Tightly fitting safety goggles or a face shield | Conforming to EN 166 (EU) or NIOSH (US) approved |
| Skin | Chemical-resistant gloves (double-gloving recommended) | Butyl rubber or Nitrile rubber |
| Flame-retardant lab coat | --- | |
| Respiratory | Full-face respirator with appropriate cartridges | NIOSH (US) or CEN (EU) approved |
Experimental Protocol: Safe Handling of this compound
This protocol details the essential steps for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials for aldehydes should be available in the immediate vicinity.
Weighing and Transfer
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: Use a tared, sealed container to weigh the solid this compound within the chemical fume hood. Avoid creating dust.
-
Transfer: If transferring the solid, use a spatula or other appropriate tool to minimize the generation of airborne particles. For solutions, use a calibrated pipette or syringe.
Dissolution and Reaction
-
Solvent Addition: When dissolving the solid, slowly add the solvent to the container with the this compound to prevent splashing.
-
Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Ensure the reaction vessel is appropriately secured.
Post-Handling and Decontamination
-
Cleaning: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Glove Removal: Remove outer gloves first, followed by inner gloves, ensuring no skin contact with potentially contaminated surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
Spill and Emergency Procedures
-
Minor Spill: For a small spill of the solid, carefully sweep it up with a non-sparking tool and place it in a labeled container for hazardous waste. Clean the area with a suitable solvent.
-
Major Spill: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
-
All waste containing this compound, including contaminated labware and cleaning materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste collection and disposal procedures.
Visualizing Safe Handling Workflows
To further clarify the necessary procedures, the following diagrams illustrate the logical flow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making for PPE selection when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

